2-(2-Phenylethyl)chromone
Description
Significance within Natural Product Chemistry and Medicinal Science
2-(2-Phenylethyl)chromones (PECs) are recognized as key constituents of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria and Gyrinops genera. researchgate.netnih.gov Their presence is a primary determinant of the quality and aroma of agarwood, a material with a long history of use in traditional medicine and as incense. researchgate.netmdpi.comfrontiersin.org
In medicinal science, PECs have emerged as a focal point of research due to their wide range of biological activities. mdpi.comresearchgate.net These compounds and their derivatives have been investigated for various potential therapeutic applications, contributing to their status as important lead compounds in drug discovery. researchgate.netnih.gov The diverse pharmacological properties exhibited by PECs underscore their significance in the search for new bioactive molecules. researchgate.netnih.gov
Historical Context of Research on 2-(2-Phenylethyl)chromones
Research interest in 2-(2-phenylethyl)chromones can be traced back to studies on the chemical composition of agarwood. tandfonline.com For centuries, agarwood has been utilized in traditional Chinese, Ayurvedic, and Arab medicine. researchgate.net The scientific exploration to identify the active chemical constituents responsible for its fragrance and medicinal properties led to the isolation and characterization of PECs. researchgate.nettandfonline.com Early investigations focused on elucidating the structures of these compounds from their natural sources. tandfonline.com Over time, the research has expanded from simple isolation to include the synthesis of PECs and their derivatives, as well as in-depth evaluations of their biological activities. nih.gov A review of studies from January 1976 to September 2021 highlights the continuous and evolving research landscape surrounding these compounds. researchgate.netnih.gov
Scope and Research Focus of 2-(2-Phenylethyl)chromone Studies
The study of 2-(2-phenylethyl)chromones is a multifaceted field that encompasses several key areas of research:
Phytochemistry: A significant portion of research involves the isolation and structural elucidation of new and known PECs from various natural sources, primarily different species of Aquilaria and Gyrinops. nih.govbiocrick.comdoaj.org This includes the characterization of monomers, dimers, and hybrids with other natural products like sesquiterpenes. biocrick.commdpi.comnih.gov
Chemical Synthesis: As the interest in their biological activities grows, researchers are developing improved synthetic methods to produce PECs and their analogues. nih.gov This allows for the creation of compound libraries for structure-activity relationship (SAR) studies.
Biological Activity Evaluation: A major focus of current research is the investigation of the diverse biological properties of PECs. researchgate.netresearchgate.net These studies have revealed a broad spectrum of activities, as detailed in the table below.
Quality Control of Agarwood: Since PECs are considered key chemical markers for the quality of agarwood, research is also directed towards developing analytical methods for their identification and quantification in agarwood products. researchgate.netfrontiersin.org
The following table summarizes some of the key research findings on the biological activities of various this compound derivatives.
| Derivative/Compound | Biological Activity Investigated | Research Finding | Source |
| 5-hydroxy-2-(2-phenylethyl)chromone | Neuroprotective | Showed significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells. | acs.orgnih.gov |
| 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (B12373191) | Neuroprotective | Exhibited significant neuroprotective activity against glutamate-induced neurotoxicity. | acs.orgnih.gov |
| Aquisinenins G–I (hybrids) | Anti-inflammatory, Neuroprotective, Cytotoxic | Compound 1 inhibited nitric oxide production. Compounds 1 and 3 showed neuroprotective effects. Compounds 2 and 3 displayed cytotoxicity against human cancer cell lines. | mdpi.comnih.gov |
| Aquichromones A-E | Anti-inflammatory | Compounds 4 and 5 demonstrated significant dose-dependent anti-inflammatory activity. | nih.gov |
| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Cytotoxic | Showed moderate cytotoxicity against human tumor cell lines. | nih.gov |
| 7-methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Inhibited NF-κB activation and suppressed LPS-induced NO production in macrophages. | mdpi.com |
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Inhibited NF-κB activation and suppressed LPS-induced NO production in macrophages. | mdpi.com |
| Various derivatives | Acetylcholinesterase (AChE) inhibitory | Some dimeric and monomeric PECs exhibited weak to moderate AChE inhibitory activity. | researchgate.netbiocrick.com |
| Various derivatives | α-Glucosidase inhibitory | Some PEC derivatives showed significant α-glucosidase inhibitory activity. | biocrick.comtandfonline.com |
| Various derivatives | Antibacterial | Certain derivatives showed significant activity against Staphylococcus aureus and MRSA. | researchgate.net |
This structured approach to research continues to unveil the chemical diversity and therapeutic potential of the this compound family of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNWFQJBFLELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210818 | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61828-53-3 | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenylethyl)chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Occurrence and Biogeographical Distribution of 2 2 Phenylethyl Chromones
Principal Natural Sources of 2-(2-Phenylethyl)chromone
The formation and accumulation of 2-(2-phenylethyl)chromones are intrinsically linked to the production of agarwood, a valuable aromatic resin. This process occurs in response to various stressors, such as physical injury or microbial infection, in a select group of trees.
The genus Aquilaria is the most prominent and well-documented source of 2-(2-phenylethyl)chromones nih.govfrontiersin.org. These compounds are characteristic chemical constituents of the agarwood resin produced by these trees frontiersin.org. Various species within this genus are known to produce PECs, with research highlighting several key members:
Aquilaria sinensis : Endemic to China, this species is a significant source of agarwood and has been the subject of extensive research regarding its this compound content. Studies have isolated numerous PEC derivatives from A. sinensis, which are considered crucial for the quality and fragrance of its agarwood frontiersin.orgmdpi.comnih.govresearchgate.net.
Aquilaria malaccensis : Another primary source of commercial agarwood, A. malaccensis is known to produce a complex mixture of secondary metabolites, including a variety of 2-(2-phenylethyl)chromones.
Aquilaria crassna : Cultivated in Southeast Asia, agarwood from A. crassna has been analyzed to reveal a rich profile of PECs, whose composition changes depending on the duration of resin induction.
The resinous heartwood of these species, formed as a defense mechanism, is the primary location where 2-(2-phenylethyl)chromones are biosynthesized and accumulated mdpi.com.
Closely related to Aquilaria, the genus Gyrinops is another member of the Thymelaeaceae family recognized for its ability to produce agarwood and, consequently, 2-(2-phenylethyl)chromones frontiersin.orgmdpi.comnih.gov. The chemical constituents of the resin from Gyrinops are similar to those found in Aquilaria, solidifying its status as a principal source of these compounds nih.gov.
Research on Gyrinops salicifolia , an endemic species from Papua New Guinea, has led to the isolation of several this compound derivatives nih.gov. The chemical similarity of the resins suggests that Gyrinops species can be considered commercial sources of agarwood rich in these characteristic chromones nih.gov.
While the vast majority of research identifies Aquilaria and Gyrinops as the exclusive significant natural sources of 2-(2-phenylethyl)chromones, some literature suggests their presence in a "few" other plant species nih.gov. However, detailed studies confirming other principal botanical sources outside of the agarwood-producing genera in the Thymelaeaceae family are scarce. The current body of scientific evidence firmly establishes that the primary occurrence and biogeographical distribution of these compounds are confined to agarwood-producing trees.
Factors Influencing this compound Content in Plant Sources
The concentration and specific profile of 2-(2-phenylethyl)chromones in agarwood are not uniform. They are influenced by a combination of genetic and external factors, including the specific tree species and the nature of the induction stimulus that triggers the resin formation.
Significant variations in the content of 2-(2-phenylethyl)chromones exist between different species and even among different genetic varieties or germplasms within the same species mdpi.commdpi.com. A notable example is the comparison between ordinary Aquilaria sinensis and a special grade known as "Qi-Nan" agarwood. Research has shown that the levels of specific PECs in Qi-Nan agarwood can be dramatically higher than in ordinary varieties mdpi.com.
| Compound | Relative Abundance (Qi-Nan vs. Ordinary Agarwood) |
|---|---|
| This compound | 170 times higher in Qi-Nan |
| 2-[2-(4'-Methoxyphenyl)ethyl]chromone | 420 times higher in Qi-Nan |
These genetic differences are considered a key factor in determining the final quality and chemical profile of the resulting agarwood mdpi.commdpi.com.
Since agarwood formation is a response to injury, various artificial induction techniques have been developed to stimulate the production of resin and its associated 2-(2-phenylethyl)chromones. The method and duration of induction critically affect the yield and chemical composition of these compounds mdpi.com.
Artificial Holing: This common physical wounding technique has been shown to be effective in stimulating the production of diverse 2-(2-phenylethyl)chromones. The duration of the induction period following the injury is a crucial variable. One study on Aquilaria crassna induced by artificial holing analyzed the chemical profile at two, four, and five years. It revealed a dynamic process where the relative content of different structural types of PECs changes over time.
The four main types of PECs found in agarwood are:
FTPECs : Flindersia type 2-(2-phenylethyl)chromones
THPECs : 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones
EPECs : Epoxy-2-(2-phenylethyl)chromones
DEPECs : Diepoxy-2-(2-phenylethyl)chromones
| PEC Type | Trend with Increased Induction Time (2 to 5 years) |
|---|---|
| DEPECs | Decreasing Trend |
| EPECs | Decreasing Trend |
| THPECs | Increasing Trend |
| FTPECs | Increasing Trend |
Fungal Infection: Inoculation with microbes is another method used to induce agarwood formation. Studies have shown that after fungal infection of A. sinensis, 2-(2-phenylethyl)chromones begin to form around the third month, with their content increasing as more time passes. This highlights that both physical and biological stressors can trigger the biosynthesis of these compounds.
The accumulation of PECs is a dynamic process involving the production and transformation of different chromone (B188151) types over time frontiersin.org. The choice of induction technique and the duration of the process are therefore critical for modulating the chemical profile and ultimately the quality of the agarwood produced mdpi.com.
Formation Time and Developmental Stages
The biosynthesis and accumulation of 2-(2-phenylethyl)chromones (PECs) are intrinsically linked to the developmental stages of the plant, particularly in response to stress, injury, or infection, which leads to the formation of agarwood. frontiersin.orgmdpi.comnih.gov Research indicates that PECs are not present in healthy wood but are synthesized as key constituents of the resinous agarwood, making them indicators of its development. frontiersin.orgnih.govresearchgate.netnih.gov The formation is a dynamic and time-dependent process, with both the total concentration and the relative abundance of different PEC derivatives changing as the agarwood matures. frontiersin.orgnih.gov
Detailed studies on Aquilaria sinensis, a primary source of agarwood, have elucidated the timeline of PEC formation following artificial induction. PECs generally begin to appear a few months after the plant undergoes stress. One study found that PECs started to form from the third month onwards after infection with Menanotus flavovirens, with their content increasing over time. frontiersin.orgnih.gov Another analysis of induced agarwood detected the first PECs after two months, with a more significant presence of various derivatives after four months. mdpi.com In this study, the concentration of PECs progressively increased, reaching a peak at 12 months post-induction. mdpi.com
The investigation further identified three distinct accumulation trends among 58 different PEC analogues during the one-year observation period: frontiersin.orgresearchgate.netnih.gov
Type 1: Showed the highest relative content at the beginning of resin formation.
Type 2: Peaked at six months and subsequently decreased.
Type 3: Displayed a pattern of slow and steady increase over time.
This variability indicates that the profile of 2-(2-phenylethyl)chromones changes significantly during the maturation of agarwood, involving the production and transformation of different types of chromones. frontiersin.orgnih.gov For instance, flindersia type, epoxy-, and diepoxy-2-(2-phenylethyl)chromones were identified as major components, while the content of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones consistently increased after the six-month mark. frontiersin.orgnih.govresearchgate.net
The following tables present data from research on induced agarwood in Aquilaria sinensis, illustrating the dynamic changes in PEC content over time.
Table 1: Accumulation Trends of Specific this compound Derivatives Over Time in Aquilaria sinensis
| Time Post-Induction | Key Observations on PEC Derivatives |
| 4 Months vs. 6 Months | The content of 12 different PEC metabolites was higher in 4-month samples. Conversely, levels of oxidoagarochromone C (isomer), 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer), and two this compound dimers were higher at 6 months. frontiersin.orgnih.gov |
| 6 Months vs. 8 Months | Oxidoagarochromone C (isomer) content was significantly higher at 6 months. However, the content of agarotetrol, oxidoagarochromone A, and several other complex PECs was two times higher in 8-month samples. frontiersin.orgnih.gov |
| 10 Months vs. 12 Months | The content of compounds like 5,6,7-trihydroxy-5,6,7,8-tetrahydro-PEC (isomer) and 6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone (isomer) was twice as high in the 10-month sample. In contrast, this compound itself showed a higher content in the 12-month sample. frontiersin.orgnih.gov |
The content of ethanol (B145695) extract is often used as an index for evaluating the quality and development of agarwood, and it has been shown to positively correlate with the content of 19 persistent PECs. frontiersin.orgnih.gov
Table 2: Ethanol Extract Content in Aquilaria sinensis Agarwood at Different Developmental Stages
| Time Post-Induction | Ethanol Extract Content (%) |
| 2 Months | 15.66 |
| 4 Months | 21.91 |
| 6 Months | 18.60 |
| 8 Months | 20.67 |
| 10 Months | 25.37 |
| 12 Months | 28.49 |
These findings collectively demonstrate that the formation of 2-(2-phenylethyl)chromones is a developmentally regulated process. The specific timeframe and the types of chromones produced are dependent on the duration of the induction period, reflecting a complex and evolving chemical profile as the agarwood resin matures. frontiersin.orgmdpi.com
Iii. Structural Elucidation and Diversity of 2 2 Phenylethyl Chromones
Core Chromone (B188151) Skeleton and Phenylethyl Substitution Pattern
The fundamental structure of a 2-(2-phenylethyl)chromone consists of a chromone core, which is a benzo-γ-pyrone moiety, substituted at the C-2 position with a phenylethyl group. nih.govnih.govnih.gov This basic skeleton has a molecular weight of 250. tandfonline.comscienceopen.comresearchgate.net The chromone ring system itself is an oxygen-containing heterocycle fused to a benzene (B151609) ring. nih.gov The defining feature of this class of compounds is the C-2 phenethyl substituent, which distinguishes them from other chromone derivatives. mdpi.comresearchgate.net
The linkage between the chromone moiety and the phenyl moiety is a CH2-CH2 bond. tandfonline.comresearchgate.net This bond is significant in mass spectrometry analysis, as its cleavage leads to characteristic fragment ions that are instrumental in identifying these compounds. tandfonline.comresearchgate.net The core structure can be represented as a chromone unit linked to a phenylethyl group, providing the foundational framework upon which a wide array of derivatives is built. researchgate.net
Common Substituents and Their Positional Isomerism
The structural diversity of 2-(2-phenylethyl)chromones largely arises from the presence of various substituents on both the chromone and the phenylethyl moieties. mdpi.com The most common substituents are hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. scienceopen.comresearchgate.netmdpi.com Less frequently, other substituents such as chlorine atoms and glycosidic linkages have been reported. nih.gov
The number and position of these substituents give rise to numerous positional isomers. On the chromone's A-ring (the benzene ring portion), substitutions are commonly observed at positions C-5, C-6, C-7, and C-8. mdpi.com Similarly, the phenyl ring (B-ring) of the phenylethyl group can also be substituted, often with hydroxyl or methoxy groups. tandfonline.comnih.gov
A general formula, 30m + 16n = MW - 250, has been proposed to help determine the number of methoxy (m) and hydroxyl (n) groups based on the molecular weight (MW) of a given derivative. tandfonline.comresearchgate.netebi.ac.uk For instance, mass spectrometry fragmentation can yield characteristic ions that indicate the nature of the substituents on both the chromone and the benzyl (B1604629) parts of the molecule. tandfonline.comresearchgate.net
Table 1: Common Substituents and Fragments in 2-(2-Phenylethyl)chromones
| Moiety | Common Substituents | Example Fragment Ions (m/z) | Corresponding Structure |
|---|---|---|---|
| Chromone | Hydroxyl (-OH), Methoxy (-OCH3) | 160 | [C10H8O2] |
| 176 | [C10H7O2+OH] | ||
| 190 | [C10H7O2+OCH3] | ||
| 220 | [C10H6O2+(OCH3)2] | ||
| Benzyl | None | 91 | [C7H7] |
| Hydroxyl (-OH) | 107 | [C7H6+OH] | |
| Methoxy (-OCH3) | 121 | [C7H6+OCH3] | |
| Hydroxyl (-OH) & Methoxy (-OCH3) | 137 | [C7H5+OH+OCH3] |
Data sourced from multiple studies. tandfonline.comresearchgate.net
Classification of this compound Derivatives
Based on the structural variations of the chromone skeleton, 2-(2-phenylethyl)chromones are primarily classified into several subtypes. nih.govfrontiersin.org These classifications are crucial for understanding the structural diversity and potential biosynthetic pathways of these compounds.
Flindersia-type 2-(2-phenylethyl)chromones (FTPECs) are characterized by the basic aromatic chromone skeleton with a phenylethyl group at the C-2 position. scienceopen.commdpi.commdpi.com This is the most common and widely distributed class of PECs. mdpi.commdpi.comnih.gov The term "Flindersiachromone" is sometimes used synonymously with the parent compound, this compound. nih.govmedchemexpress.com Over 80 FTPEC derivatives have been structurally characterized, typically featuring hydroxyl or methoxy substitutions at the C-5, C-6, C-7, and C-8 positions of the chromone ring. mdpi.com FTPECs are not exclusive to agarwood and have been identified in other plant species as well. mdpi.com
Tetrahydro-2-(2-phenylethyl)chromones (THPECs) possess a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone skeleton. nih.govmdpi.commdpi.com This class of PECs is distinguished by a highly oxygenated and non-aromatic A-ring of the chromone moiety. nih.govmdpi.com THPECs are considered characteristic components of agarwood and have been suggested as diagnostic markers for its authenticity and quality. nih.gov A number of THPECs have been isolated and identified from various agarwood samples. nih.govmdpi.com
This category includes 2-(2-phenylethyl)chromones with one or two epoxy groups on the cyclohexane (B81311) ring of the chromone skeleton. mdpi.com
Epoxy-2-(2-phenylethyl)chromones (EPECs) : These compounds contain a single epoxy group on the 5,6,7,8-tetrahydrochromone ring. mdpi.comnih.govmdpi.com
Diepoxy-2-(2-phenylethyl)chromones (DEPECs) : These derivatives feature two epoxy groups, typically at the 5,6 and 7,8 positions of the tetrahydrochromone ring. nih.govmdpi.commdpi.com
Both EPECs and DEPECs are relatively rare in nature and are considered unique to agarwood, as no other plants have been reported to contain these specific nonaromatic chromone structures. mdpi.comnih.gov The presence and relative abundance of these compounds can vary depending on the formation time of the agarwood. nih.govmdpi.comnih.gov
In addition to monomeric structures, dimeric and even trimeric forms of 2-(2-phenylethyl)chromones exist. nih.govfrontiersin.org These oligomeric structures are formed through the linkage of two or more PEC monomer units. nih.govnih.gov The characterization of these complex structures often requires advanced analytical techniques like two-dimensional liquid chromatography and high-resolution mass spectrometry. nih.govnih.gov Research has led to the identification of numerous PEC dimers and a smaller number of trimers from Chinese agarwood. nih.govnih.gov The linkage between the monomeric units can vary, leading to a wide range of structurally diverse oligomers. nih.gov
Table 2: Classification of 2-(2-Phenylethyl)chromones
| Classification | Abbreviation | Core Structural Feature |
|---|---|---|
| Flindersia-type | FTPECs | Aromatic chromone skeleton. mdpi.commdpi.com |
| Tetrahydro- | THPECs | 5,6,7,8-tetrahydrochromone skeleton. nih.govmdpi.com |
| Epoxy- | EPECs | Single epoxy group on the tetrahydrochromone ring. mdpi.comnih.gov |
| Diepoxy- | DEPECs | Two epoxy groups on the tetrahydrochromone ring. nih.govmdpi.com |
Hybrid Structures (e.g., this compound-Sesquiterpene Hybrids)
A fascinating aspect of this compound chemistry is the existence of hybrid molecules, where the chromone core is linked to other natural product scaffolds, most notably sesquiterpenes. These hybrids represent a unique class of natural products with complex chemical architectures.
Recent studies have led to the isolation and characterization of several novel this compound-sesquiterpene hybrids from the agarwood of Aquilaria sinensis. mdpi.comnih.govnih.gov These compounds are typically dimeric derivatives where a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit is connected to a sesquiterpene moiety through an ester linkage. mdpi.comnih.gov The sesquiterpene units can vary, with examples including agarofuran-type and agarospirane-type sesquiterpenes. mdpi.comresearchgate.net
For instance, aquisinenins G–I are examples of such hybrids. mdpi.comnih.govresearchgate.net In these compounds, the ester bond is formed between the C-8 position of the chromone unit and a carboxyl group on the sesquiterpene. mdpi.com Another study identified aquisinenins A-F, which are also dimeric hybrids featuring a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit linked to either eudesmane (B1671778) or guaiane-type sesquiterpenes via an ester bond. nih.gov The formation of these complex structures underscores the biosynthetic versatility of the producing organisms.
Beyond sesquiterpene hybrids, other unique dimeric structures have been reported. Some involve a direct carbon-carbon bond linkage between two this compound units, such as at the C-5 and C-5'' positions. biocrick.com Others are connected through a single ether linkage. rsc.org There are also instances of hybrids with benzylacetone (B32356) moieties. mdpi.comresearchgate.net
Advanced Spectroscopic Techniques for Structure Determination
The precise identification of the complex structures of 2-(2-phenylethyl)chromones and their hybrids is accomplished through the application of several advanced spectroscopic methods. nih.govmdpi.combiocrick.com These techniques provide detailed information about the molecular formula, connectivity, and stereochemistry of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(2-phenylethyl)chromones. biocrick.comnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons in the molecule.
For the this compound scaffold, characteristic signals in the ¹H NMR spectrum include those for the phenylethyl group—typically multiplets for the two methylene (B1212753) groups (CH₂-CH₂) and signals for the aromatic protons on the phenyl ring. niscpr.res.inmdpi.com A singlet for the H-3 proton of the chromone ring is also a key diagnostic peak. niscpr.res.in In the ¹³C NMR spectrum, the carbonyl carbon (C-4) of the chromone ring gives a characteristic downfield signal. mdpi.commdpi.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms. nih.govnih.gov
¹H-¹H COSY experiments are used to identify spin-spin coupling systems, helping to piece together adjacent proton networks, such as those in the phenylethyl side chain and within the aromatic rings. mdpi.comnih.gov
HSQC spectra correlate protons with their directly attached carbons.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments. For example, HMBC correlations can confirm the linkage between the phenylethyl side chain and the C-2 position of the chromone ring, and establish the positions of substituents like hydroxyl or methoxy groups on the aromatic rings. nih.govmdpi.commdpi.comnih.gov In hybrid structures, HMBC is essential for identifying the linkage point between the chromone and sesquiterpene moieties, such as the correlation between H-8 of the chromone and the ester carbonyl carbon of the sesquiterpene. mdpi.com
| Compound | Key ¹H NMR Shifts (δH, ppm) | Key ¹³C NMR Shifts (δC, ppm) | Solvent | Reference |
|---|---|---|---|---|
| This compound | δ 8.10 (d, J=9.0 Hz, H-5), 7.20-8.00 (m, 8H, Ar-H), 6.10 (s, H-3), 2.50-3.10 (m, 4H, CH₂-CH₂) | Not specified | Not specified | niscpr.res.in |
| 6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | δ 9.72 (s, 6-OH), 7.23 (s, H-5), 7.15 (d, J=8.5 Hz, H-2'/6'), 7.12 (s, H-8), 6.83 (d, J=8.5 Hz, H-3'/5'), 3.89 (s, 7-OCH₃), 3.70 (s, 4'-OCH₃) | δ 157.8 (C-4'), 153.6 (C-7) | Not specified | nih.gov |
| Aquisinenin G (Hybrid) | δ 7.25 (t, J=7.7 Hz, H-3'/5'), 7.16 (m, H-2'/4'/6'), 6.15 (s, H-3), 6.04 (d, J=8.1 Hz, H-8), 4.78 (dd, J=11.3, 4.7 Hz, H-5), 2.93 (t, J=7.4 Hz, H-7'), 2.87 (m, H-8') | δ 181.3 (C-4), 161.6 (C-9), 140.8 (C-1'), 127.6 (C-4'), 36.1 (C-8'), 33.6 (C-7') | Not specified | mdpi.com |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a powerful technique used to determine the precise molecular formula of a compound. biocrick.comacs.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be confidently deduced. nih.govnih.gov This information is fundamental in the initial stages of structure elucidation and is used to calculate the degree of unsaturation (index of hydrogen deficiency), which provides clues about the number of rings and double bonds present in the molecule. mdpi.commdpi.commdpi.com For example, the molecular formula C₃₂H₄₀O₈ for the hybrid compound aquisinenin G was determined from its HRESIMS data, which showed a pseudomolecular ion peak at m/z 575.2613 [M+Na]⁺. mdpi.com
Ultraviolet (UV) and Infrared (IR) Spectroscopy
UV and IR spectroscopy provide valuable information about the functional groups and chromophores within the this compound structure. biocrick.com
UV Spectroscopy : The UV spectra of these compounds typically show absorption maxima that are characteristic of the chromone system. nih.govthieme-connect.com The exact positions of these maxima can be influenced by the substitution pattern on the aromatic rings. For instance, 6,7-dihydroxy-2-(2-phenylethyl)chromone exhibits absorption maxima (λ_max) at 228, 282, 298, and 322 nm. nih.gov
IR Spectroscopy : IR spectra are used to identify key functional groups. A strong absorption band around 1620-1660 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group (C=O) of the chromone ring. nih.govmdpi.commdpi.com The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3435 cm⁻¹. nih.govmdpi.com
| Compound | UV λmax (nm) | IR νmax (cm⁻¹) | HRESIMS m/z [M+H]⁺ or [M+Na]⁺ | Reference |
|---|---|---|---|---|
| 6,7-Dihydroxy-2-(2-phenylethyl)chromone | 208, 228, 282, 298, 322 | 3434 (OH), 1632 (C=O) | 281.0820 [M-H]⁻ | nih.gov |
| 6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 230, 280, 298, 322 | 3404 (OH), 1639 (C=O) | 327.1224 [M+H]⁺ | nih.gov |
| (5S,6R,7S,8R)-5,8-Dichloro-6,7-dihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one | 254 | 3417 (OH), 1659 (C=O) | 355.0484 [M+H]⁺ | mdpi.com |
| Aquisinenin G | Not specified | Not specified | 575.2613 [M+Na]⁺ | mdpi.com |
Electronic Circular Dichroism (ECD) for Absolute Configuration
While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining the absolute configuration of chiral centers requires chiroptical methods like Electronic Circular Dichroism (ECD). biocrick.comacs.org This technique is particularly important for complex molecules like this compound hybrids and their derivatives, which often contain multiple stereocenters. mdpi.comnih.govresearchgate.net
The experimental ECD spectrum of a purified compound is compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). biocrick.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (the actual 3D arrangement of atoms) of the molecule. mdpi.comnih.govacs.orgresearcher.life This method has been successfully applied to determine the absolute configurations of numerous this compound derivatives, including epoxy-tetrahydro-2-(2-phenylethyl)chromones and various sesquiterpene hybrids. mdpi.comnih.govbiocrick.com
Iv. Biosynthesis of 2 2 Phenylethyl Chromones
Proposed Biosynthetic Pathways
The currently accepted biosynthetic pathway for PECs involves a fascinating interplay of enzymes and precursor molecules, leading from primary metabolites to the complex chromone (B188151) structure. mdpi.comresearchgate.net
The formation of the 2-(2-phenylethyl)chromone backbone is the foundational and most critical stage of PEC biosynthesis. nih.govmdpi.com This process is orchestrated by a suite of enzymes that catalyze specific reactions. mdpi.com
At the heart of PEC biosynthesis is a Type III polyketide synthase (PKS). mdpi.commdpi.combioremake.comfrontiersin.org Specifically, an enzyme identified as this compound precursor synthase (PECPS) plays a pivotal role. nih.govnih.govnih.gov This enzyme catalyzes the condensation of precursor molecules to form a diarylpentanoid with a C6-C5-C6 scaffold, which serves as the common precursor for all PECs. nih.govnih.gov Following the PKS-mediated synthesis, cyclases are believed to be involved in the formation of the chromone ring structure. nih.govmdpi.com
Once the basic this compound structure is formed, it undergoes a series of modifications to generate the vast diversity of PECs found in nature. mdpi.com Enzymes such as hydroxylases, particularly those from the cytochrome P450 (CYP) family, are abundant and play a significant role in adding hydroxyl groups to the chromone core. nih.govmdpi.com Additionally, cyclooxygenases and reductases are involved in further structural modifications. nih.govmdpi.com For instance, a novel α-ketoglutarate-dependent oxygenase (As2OG1) has been identified that converts PECs into 2-styrylchromones by introducing a double bond. researcher.life
Methylation is a common modification in PEC biosynthesis, leading to the formation of various methoxy-substituted derivatives. mdpi.com This crucial step is catalyzed by O-methyltransferases (OMTs). mdpi.commdpi.combioremake.comfrontiersin.org Several OMTs have been identified in Aquilaria sinensis, including AsOMT11 and AsOMT16, which have been shown to methylate 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) to produce 6-methoxy-2-(2-phenylethyl)chromone. oup.comnih.gov Other identified OMTs, such as AsOMT1, AsOMT2, AsOMT3, and AsOMT4, exhibit varied substrate preferences and contribute to the diverse methylation patterns observed in natural PECs. acs.org The expression of these OMT genes is often induced by stress, highlighting their role in the plant's defense response. oup.comresearchgate.net
The biosynthesis of PECs relies on the availability of specific precursor molecules and proceeds through key metabolic intermediates.
A pivotal discovery in understanding PEC biosynthesis was the identification of diarylpentanoids as the direct precursors. nih.govnih.govresearchgate.net These molecules, possessing a C6-C5-C6 carbon skeleton, are synthesized by PECPS. nih.govnih.gov Another significant, though less common, intermediate is the di-epoxy-tetrahydro-2-(2-phenylethyl)chromone. mdpi.com It has been proposed that this intermediate can undergo stereochemical rearrangements to form flindersia-type derivatives, a specific class of PECs. mdpi.com A putative biosynthetic pathway for some dimeric PECs is also thought to proceed via a diepoxy derivative. nih.govacs.org
The biosynthesis of 2-(2-phenylethyl)chromones is not an isolated process but is deeply integrated with primary metabolic pathways that provide the necessary building blocks.
The formation of the diverse array of PECs is a clear example of metabolic convergence, where different primary pathways contribute to the final structure. mdpi.com One of the key contributors is the pentaketone pathway. mdpi.com More fundamentally, the shikimic acid pathway is essential for producing the aromatic amino acid L-phenylalanine. mdpi.comtaylorfrancis.com Phenylalanine then serves as a precursor for the phenylpropanoid pathway, which generates phenylpropanoyl-CoA, a crucial starter unit for the PKS-mediated synthesis of the diarylpentanoid precursor to PECs. mdpi.comtaylorfrancis.com This integration demonstrates how plants can channel basic metabolites into the production of specialized defense compounds.
Key Enzymatic Steps and Polyketide Synthase Involvement
Genetic and Molecular Regulation of this compound Biosynthesis
The production of PECs is controlled by a network of structural genes that encode the biosynthetic enzymes and regulatory transcription factors that modulate the expression of these genes.
The foundational step in PEC biosynthesis is the formation of the C6-C5-C6 diarylpentanoid scaffold, which serves as the common precursor for these compounds. researchgate.netdntb.gov.ua This crucial reaction is catalyzed by a type III polyketide synthase (PKS) known as this compound precursor synthase (PECPS). researchgate.netnih.gov PECPS facilitates the condensation of phenylpropanoyl-CoA analogs with malonyl-CoA and benzoyl-CoA. uni.lu In Aquilaria sinensis, several PKS genes, including AsPKS1, have been identified and are considered candidates for catalyzing PEC biosynthesis. uni.lumdpi.com Specifically, the gene AsPECPS has been identified as a key enzyme in this process. researchgate.net
Following the creation of the basic chromone structure, a variety of enzymes, including hydroxylases and O-methyltransferases (OMTs), are responsible for the structural diversification of PECs. mdpi.com Cytochrome P450 (CYP) enzymes are believed to act as hydroxylases, adding hydroxyl groups to the chromone backbone. biorxiv.org Subsequently, OMTs catalyze the methylation of these hydroxyl groups, leading to the wide array of methylated PECs found in agarwood. mdpi.comnih.gov
Several OMT genes have been identified in A. sinensis. For instance, 29 AsOMT genes were identified from the genome, with AsOMT2, AsOMT8, AsOMT11, AsOMT16, and AsOMT28 showing potential involvement in methylated PEC biosynthesis. nih.govpublications.csiro.au In vitro studies have confirmed that AsOMT11 and AsOMT16 can methylate 6-hydroxy-2-(2-phenylethyl)chromone to produce 6-methoxy-2-(2-phenylethyl)chromone. researchgate.netnih.gov Furthermore, AsOMT1 has been shown to possess dual substrate flexibility, catalyzing both caffeoyl-CoA methylation and non-regioselective chromone modifications. mdpi.com
The expression of these structural genes is governed by various transcription factors (TFs). mdpi.com Conserved TF families such as MYB, bZIP, and WRKY are known to be central regulators of secondary metabolism in plants. mdpi.com In Aquilaria, putative bZIP regulators like AsbZIP14/41 have been identified, which may activate AsPKS genes. mdpi.com Additionally, a transcriptional repressor, AsMYB054, from the R2R3-MYB family has been found to negatively regulate PEC biosynthesis by inhibiting the activity of AsPKS02 and AsPKS09. uni.lu The bHLH TF family is also thought to regulate genes involved in the biosynthesis of sesquiterpenes, which are often co-produced with PECs. dntb.gov.uascispace.com
Table 1: Key Genes and Transcription Factors in this compound Biosynthesis
| Gene/Factor | Type | Proposed Function | Organism | Reference |
| AsPECPS | Structural Gene (Type III PKS) | Catalyzes the formation of the diarylpentanoid precursor of PECs. | Aquilaria sinensis | researchgate.netresearchgate.net |
| AsPKS1 | Structural Gene (Type III PKS) | Candidate for catalyzing the biosynthesis of PECs. | Aquilaria sinensis | mdpi.com |
| AsPKS02, AsPKS09 | Structural Genes (Type III PKS) | Involved in PEC biosynthesis; target of AsMYB054 repressor. | Aquilaria sinensis | uni.lu |
| AsOMT1 | Structural Gene (OMT) | Non-regioselective methylation of chromones and caffeoyl-CoA methylation. | Aquilaria sinensis | mdpi.com |
| AsOMT11, AsOMT16 | Structural Genes (OMT) | Methylate 6-hydroxy-2-(2-phenylethyl)chromone. | Aquilaria sinensis | researchgate.netnih.gov |
| AsbZIP14, AsbZIP41 | Transcription Factor (bZIP) | Putative activators of AsPKS genes. | Aquilaria genus | mdpi.com |
| AsMYB054 | Transcription Factor (R2R3-MYB) | Negative regulator (repressor) of PEC biosynthesis. | Aquilaria sinensis | uni.lu |
| bHLH family | Transcription Factor | May regulate genes in related secondary metabolite pathways. | Aquilaria sinensis | dntb.gov.uascispace.com |
The biosynthesis of PECs can be significantly enhanced by the application of elicitors, which are compounds that trigger defense responses in plants. researchgate.netresearchgate.net Methyl jasmonate (MeJA) and iron (in the form of ferrous sulfate, FeSO4) are two such elicitors that have been shown to effectively induce the production of PECs in A. sinensis. pakbs.orgresearchgate.net
Studies on A. sinensis callus tissues have demonstrated that treatment with MeJA leads to a notable increase in the content of various PECs. researchgate.netresearchgate.net The optimal concentration and duration of treatment can vary for different chromone derivatives. For example, the highest levels of 6-hydroxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone were observed after 7 days of treatment with 50 μmol/L MeJA. researchgate.netresearchgate.net In contrast, higher concentrations of MeJA (200 μmol/L) were more effective at increasing the content of other PECs, including the parent compound this compound and 2-[2-(4-methoxyphenyl)ethyl]chromone, over the same time period. researchgate.netresearchgate.net In aeroponically cultivated aerial roots of A. sinensis, the application of 50 μM MeJA resulted in the formation and continuous accumulation of this compound starting from the fifth day of treatment. pakbs.org
Iron has also been identified as a potent elicitor of PEC biosynthesis, with some studies suggesting it may be more effective than MeJA. researchgate.netresearchgate.net Treatment of A. sinensis callus with 0.8% FeSO4 for 7 days resulted in the highest content for most of the eight PECs analyzed, with the exception of 4'-methoxy isoagarotetrol (B2757924). researchgate.netresearchgate.net These findings highlight the significant role that external chemical stimuli play in activating the biosynthetic pathways leading to PEC accumulation.
Table 2: Effect of Elicitors on the Production of 2-(2-Phenylethyl)chromones in Aquilaria sinensis Callus
| Elicitor | Concentration | Duration | Observed Effect | Reference |
| Methyl Jasmonate (MeJA) | 50 μmol/L | 7 days | Peak accumulation of 6-hydroxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone. | researchgate.netresearchgate.net |
| Methyl Jasmonate (MeJA) | 200 μmol/L | 7 days | Significant increase in this compound and 2-[2-(4-methoxyphenyl)ethyl]chromone. | researchgate.netresearchgate.net |
| Ferrous Sulfate (FeSO4) | 0.8% | 7 days | Highest content for the majority of eight analyzed PECs. | researchgate.netresearchgate.net |
In Vitro and In Vivo Biosynthetic Studies
The elucidation of the PEC biosynthetic pathway has been advanced through both in vitro enzymatic assays and in vivo experiments. uni.lumdpi.com
In vitro studies have been crucial for characterizing the function of specific enzymes. nih.gov For example, enzyme assays using recombinant proteins have demonstrated that AsOMT11 and AsOMT16 can directly methylate 6-hydroxy-2-(2-phenylethyl)chromone to yield 6-methoxy-2-(2-phenylethyl)chromone. nih.govpublications.csiro.au Similarly, the enzymatic activities of AsOMT1, AsOMT2, AsOMT3, and AsOMT4 have been characterized, revealing their roles in the methylation of various PEC and non-PEC substrates. acs.org
In vivo studies, often utilizing transient expression systems in plants like Nicotiana benthamiana or in A. sinensis callus and tissues, provide evidence for gene function within a living system. researchgate.netresearchgate.net The transient overexpression of AsOMT11 and AsOMT16 in the 'Qi-Nan' variety of A. sinensis led to a significant increase in the accumulation of three major methylated PECs, confirming their role in the biosynthetic pathway. nih.govpublications.csiro.au Knockdown experiments of PECPS expression in A. sinensis calli further solidified its crucial role in PEC biosynthesis. researchgate.netdntb.gov.ua These in vivo and in vitro approaches are complementary, providing a more complete picture of the complex enzymatic and regulatory network that governs the formation of 2-(2-phenylethyl)chromones. uni.lumdpi.com
V. Chemical Synthesis and Derivatization of 2 2 Phenylethyl Chromones
Total Synthesis Approaches to the 2-(2-Phenylethyl)chromone Scaffold
The construction of the this compound skeleton is primarily achieved through methods that form the central pyranone ring. Key strategies often involve the condensation of a phenol (B47542) derivative, typically a 2-hydroxyacetophenone (B1195853), with a three-carbon unit that will ultimately form the C-2, C-3, and the attached side chain.
A common and effective starting material for the synthesis of 5-hydroxy-2-(2-phenylethyl)chromones is 2,6-dihydroxyacetophenone. acs.orgresearchgate.net One prominent method is the direct Claisen condensation of the acetophenone (B1666503) with an appropriate ester, such as ethyl 3-phenylpropanoate. researchgate.net Research has shown that the yield of this condensation can be significantly improved by protecting one of the hydroxyl groups of the 2,6-dihydroxyacetophenone. researchgate.net For instance, monoprotection as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether was found to facilitate a smoother Claisen condensation, leading to improved yields of the final chromone (B188151). researchgate.net The use of sodium hydride as a base and conducting the reaction at reflux temperature has been shown to be particularly effective, reducing reaction times and increasing yields. researchgate.net
An alternative approach starting from 2,6-dihydroxyacetophenone involves its initial acylation with either a cinnamic acid or phenylpropionic acid derivative, which then undergoes further transformations to yield the chromone scaffold. acs.org
The Baker-Venkataraman rearrangement is a classical and widely used method for the synthesis of chromones. mdpi.com This reaction involves the intramolecular rearrangement of a 2'-acyloxyacetophenone to form a 1,3-diketone (specifically, a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione). acs.orgmdpi.com This diketone intermediate is then cyclized under acidic conditions to afford the chromone ring. acs.org
In the context of this compound synthesis, the process can start with the O-acylation of a 2'-hydroxyacetophenone. mdpi.com For example, 2,6-dihydroxyacetophenone can be acylated with cinnamic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org The resulting ester then undergoes the base-catalyzed Baker-Venkataraman rearrangement to yield the diketone, which is subsequently cyclized. acs.org While this is an effective strategy, the synthesis of the precursor benzoate (B1203000) ester can be challenging when using dihydroxyacetophenone substrates. researchgate.net
| Reaction | Starting Materials Example | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| Claisen Condensation | 2,6-Dihydroxyacetophenone + Ethyl 3-phenylpropanoate | 1,3-Diketone | 5-Hydroxy-2-(2-phenylethyl)chromone | researchgate.net |
| Baker-Venkataraman Rearrangement | 2'-Acyloxyacetophenone (from 2-hydroxyacetophenone and an acid derivative) | 1-(2-Hydroxyphenyl)-1,3-dione | 2-Substituted Chromone | acs.orgmdpi.com |
Two distinct synthetic routes starting from 2,6-dihydroxyacetophenone have been developed utilizing either cinnamic acid or phenylpropionic acid derivatives. acs.org
The cinnamic acid derivative procedure involves the initial acylation of 2,6-dihydroxyacetophenone with cinnamic acid. The resulting ester undergoes a Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to produce a 2-styrylchromone. acs.org This intermediate contains a carbon-carbon double bond in the side chain which must be subsequently reduced to yield the final this compound. A common method for this reduction is catalytic hydrogen transfer using ammonium (B1175870) formate (B1220265) in the presence of a palladium-on-carbon (Pd-C) catalyst, which selectively reduces the styryl double bond. acs.org
Synthetic Modification and Analog Development
To explore structure-activity relationships and develop new compounds with potentially enhanced properties, the basic this compound scaffold is often modified. Common modifications include the introduction of various substituents on the aromatic rings and the attachment of sugar moieties.
Hydroxyl and methoxy (B1213986) groups are common substituents found in naturally occurring 2-(2-phenylethyl)chromones and are key to their structural diversity. mdpi.com The synthetic introduction of these groups is typically achieved by employing starting materials that already contain the desired functionalities.
For instance, to synthesize analogs with substituents on the chromone core (A-ring), a substituted 2-hydroxyacetophenone is used. The synthesis of 7-hydroxy-2-(2-phenylethyl)chromone analogs can be accomplished via Claisen condensation using 2,4-dihydroxyacetophenone as the starting material. kzoo.edu Similarly, the synthesis of 6,7-dimethoxy-2-(2-phenylethyl)chromone derivatives involves starting with a 6,7-dimethoxy-substituted 2-hydroxyacetophenone.
To introduce substituents onto the phenylethyl side chain (C-ring), a correspondingly substituted phenylpropionic acid or cinnamic acid is used in the condensation or acylation step. For example, the synthesis of analogs with a hydroxyl group at the C-4' position of the phenylethyl ring has been reported, starting from the appropriate 4'-hydroxy-substituted precursor. acs.org The regioselective introduction of these groups requires careful planning of the synthetic route, as it is dictated by the substitution pattern of the initial building blocks.
Glycosylation is a key strategy for modifying the properties of natural products. researchgate.net While naturally occurring this compound glycosides are rare, enzymatic methods have been successfully developed for their synthesis. kzoo.eduresearchgate.net
A promiscuous glycosyltransferase, UGT71BD1, identified from Cistanche tubulosa, has been effectively used for the glycosylation of 2-(2-phenylethyl)chromones. researchgate.net This enzyme can transfer different sugar moieties to the chromone scaffold. It has been shown to accept various sugar donors, including UDP-Glucose, UDP-N-acetylglucosamine, and UDP-xylose, facilitating the O-glycosylation of different this compound aglycones with high efficiency. researchgate.net
Using this enzymatic approach, several novel O-glucosylated products have been prepared and structurally characterized. researchgate.net Examples include:
5-hydroxy-2-(2-phenylethyl)chromone 8-O-β-D-glucopyranoside
8-chloro-2-(2-phenylethyl)chromone 6-O-β-D-glucopyranoside
this compound 6-O-β-D-glucopyranoside
This biosynthetic approach provides an environmentally friendly pathway for producing novel this compound glycosides for further investigation. researchgate.net
| Compound Name | Key Structural Feature | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| 5-Hydroxy-2-(2-phenylethyl)chromone | 5-OH group on chromone ring | Claisen condensation or Baker-Venkataraman using 2,6-dihydroxyacetophenone | acs.orgresearchgate.net |
| 7-Hydroxy-2-(2-phenylethyl)chromone | 7-OH group on chromone ring | Claisen condensation using 2,4-dihydroxyacetophenone | kzoo.edu |
| 5-hydroxy-2-(2-phenylethyl)chromone 8-O-β-D-glucopyranoside | Glucose at C-8 hydroxyl | Enzymatic glycosylation using UGT71BD1 | researchgate.net |
| 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | Methoxy groups on both rings | Synthesis from appropriately methoxylated precursors |
Synthesis of Non-nitrogenous Ligands for Receptor Studies
The neurotransmitter serotonin (B10506) (5-HT) is involved in a multitude of physiological processes through its interaction with a variety of receptor subtypes. acs.org Ligands that target the serotonin receptor 2B (5-HT2B) have garnered interest for their potential in understanding and treating conditions like migraines, neurodegenerative diseases, and irritable bowel syndrome. acs.orgresearchgate.net Historically, most ligands developed for the 5-HT2B receptor have been nitrogen-containing compounds. acs.orgresearchgate.net
However, the naturally occurring compound 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) has been identified as a non-nitrogenous antagonist for the 5-HT2B receptor, presenting a novel scaffold for ligand design. acs.orgresearchgate.net This has spurred research into the synthesis of a series of both naturally occurring and synthetic analogues based on the this compound framework to investigate their structure-activity relationship at the 5-HT2B receptor. acs.orgresearchgate.net
A straightforward three-step synthesis has been utilized to prepare various 2-(2-phenylethyl)chromones, with the Claisen condensation being a key step in the construction of the chromone skeleton. researchgate.net In one research endeavor, a library of analogues was synthesized and tested for their inhibitory activity against 5-HT2 receptors. acs.orgresearchgate.net The most promising compounds were further evaluated for their binding affinity and antagonist properties specifically at the 5-HT2B receptor. acs.orgresearchgate.net
From these studies, 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) was identified as a new lead compound. It demonstrated a tenfold increase in binding affinity (pKi = 6.6) compared to the original lead, 5-HPEC (pKi = 5.6). acs.orgresearchgate.netacs.org Molecular docking studies suggest a putative binding pocket for 5-HPPC, helping to rationalize its enhanced affinity. acs.orgresearchgate.net This line of research highlights the potential of the non-nitrogenous this compound scaffold in developing selective 5-HT2B receptor ligands. acs.org
Table 1: Binding Affinities of Non-nitrogenous this compound Analogs at the 5-HT2B Receptor
| Compound | Structure | Receptor Target | pKi | Reference |
|---|---|---|---|---|
| 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) | 5-HT2B | 5.6 | acs.org, researchgate.net, acs.org | |
| 5-Hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) | 5-HT2B | 6.6 | acs.org, researchgate.net, acs.org |
Enantioselective Synthesis and Stereochemical Control in this compound Analogs
Stereochemistry plays a crucial role in the biological activity of many pharmacologically active molecules. In the context of 2-(2-phenylethyl)chromones, particularly those with chiral centers in the tetrahydroxytetrahydrochromone moiety, the absolute configuration can significantly influence their bioactivity. Research into the agarwood of Aquilaria sinensis has led to the isolation and characterization of several new this compound derivatives, including pairs of enantiomers. semanticscholar.org
For instance, a detailed phytochemical investigation of agarwood resulted in the isolation of eight new this compound compounds, which included two pairs of enantiomers: (±)-aquichromones A and (±)-aquichromones B. semanticscholar.org The structural elucidation and the determination of their absolute stereochemistry were accomplished through comprehensive spectroscopic analysis (including 1D and 2D NMR, HR-ESI-MS) and computational methods, such as comparing experimental and calculated electronic circular dichroism (ECD) spectra. semanticscholar.orgnih.gov
In a separate study, three new 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromones were isolated from a methanol (B129727) extract of agarwood. nih.gov The absolute configurations of these new compounds were determined to be enantiomeric to the known compound, agarotetrol, using the exciton (B1674681) chirality method on their corresponding benzoates. nih.gov This highlights the natural occurrence of enantiomeric pairs within this class of compounds and underscores the importance of stereochemical control in synthetic efforts aimed at producing biologically active analogs. While these examples are based on isolation from natural sources, they provide the critical structural and stereochemical information necessary to guide future enantioselective synthetic strategies.
Table 2: Isolated Enantiomeric this compound Analogs from Aquilaria Species
| Compound Name | Natural Source | Notes | Reference |
|---|---|---|---|
| (±)-Aquichromone A | Aquilaria sinensis | Isolated as a racemic mixture (pair of enantiomers). | semanticscholar.org |
| (±)-Aquichromone B | Aquilaria sinensis | Isolated as a racemic mixture (pair of enantiomers). | semanticscholar.org |
| New tetrahydroxy-tetrahydrochromones | Agarwood | Stereochemistry is enantiomeric to agarotetrol. | nih.gov |
Vi. Biological Activities of 2 2 Phenylethyl Chromones: Mechanistic Insights
Antioxidant Mechanisms and Radical Scavenging Activity
PECs and their derivatives possess notable antioxidant properties, which are fundamental to many of their other biological effects. researchgate.netresearchgate.net These compounds can defend against free radicals, which are key drivers of cellular damage. frontiersin.org The antioxidant capacity of PECs is often attributed to their specific chemical structures, particularly the substitution patterns on the chromone (B188151) and phenylethyl moieties. nih.gov
Several studies have quantified the radical scavenging capabilities of various PEC derivatives. For instance, an investigation into 2-(2-phenylethyl)chromones isolated from Chinese eaglewood (Aquilaria sinensis) demonstrated potent activity against the ABTS•+ radical. nih.gov Compounds such as 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone and 8-chloro-6-hydroxy-2-[2-(4-methoxyphenyl)-ethyl] chromen-4-one showed strong scavenging effects. nih.gov
Table 1: ABTS•+ Radical Scavenging Activity of 2-(2-Phenylethyl)chromone Derivatives
| Compound | IC₅₀ (μM) nih.gov |
|---|---|
| 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone | 12.3 |
| 8-chloro-6-hydroxy-2-[2-(4-methoxyphenyl)-ethyl] chromen-4-one | 12.1 |
| 6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 16.5 |
| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | 34.7 |
The antioxidant activity of 2-(2-phenylethyl)chromones translates into a protective role against oxidative stress at the cellular level. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage vital cellular components like DNA, proteins, and lipids. mdpi.com Secondary metabolites such as flavonoids and chromones are crucial in scavenging ROS and protecting cells from this damage. frontiersin.org
Studies on neuronal cells have demonstrated this protective effect. For example, certain this compound-sesquiterpene hybrids have been shown to protect human neuroblastoma SH-SY5Y cells against hydrogen peroxide (H₂O₂)-induced apoptosis, a process mediated by severe oxidative stress. mdpi.comresearchgate.net Dihydroxychromone, a related compound, protects SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced oxidative stress by activating the Nrf2/ARE signaling pathway, which upregulates antioxidant gene expression. nih.gov This suggests that PECs may exert their protective effects by bolstering the cell's endogenous antioxidant defense systems.
Anti-inflammatory Properties and Cellular Pathways
The anti-inflammatory properties of 2-(2-phenylethyl)chromones are well-documented and represent one of their most significant therapeutic potentials. researchgate.netfrontiersin.org These compounds can interfere with key inflammatory pathways, reducing the production of pro-inflammatory mediators. frontiersin.org
A hallmark of the anti-inflammatory activity of PECs is their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. frontiersin.orgresearchgate.net Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. Numerous studies have shown that PECs can significantly suppress this response.
For example, a series of new this compound derivatives, named aquilarones A–I, isolated from Aquilaria sinensis, exhibited potent inhibition of NO production with IC₅₀ values ranging from 5.12 to 22.26 μM. researchgate.net Similarly, dimeric 2-(2-phenylethyl)chromones have shown significant NO inhibition in the range of 7.0–12.0 µM. cabidigitallibrary.orgfigshare.com Another study on a this compound-sesquiterpene hybrid, Aquisinenin G, reported an IC₅₀ value of 22.31 ± 0.42 μM for NO inhibition. mdpi.comresearchgate.net
Table 2: Inhibition of NO Production in LPS-Stimulated RAW264.7 Macrophages by this compound Derivatives
| Compound Type | Reported IC₅₀ Range (μM) | Source |
|---|---|---|
| Aquilarones A–I | 5.12–22.26 | researchgate.net |
| Dimeric PECs | 7.0–12.0 | cabidigitallibrary.orgfigshare.com |
| Aquisinenin G (PEC-sesquiterpene hybrid) | 22.31 ± 0.42 | mdpi.comresearchgate.net |
The mechanism behind the anti-inflammatory effects of PECs involves the modulation of critical intracellular signaling pathways. Research indicates that these compounds can suppress the release of inflammatory mediators by inhibiting the mitogen-activated protein kinase (MAPK) and STAT signaling pathways. frontiersin.org The MAPK pathways, which include extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are crucial in transducing inflammatory signals that lead to the expression of genes for cytokines and iNOS. semanticscholar.org By downregulating these pathways, PECs can effectively dampen the inflammatory response in macrophages. semanticscholar.orgresearchgate.net
Neuroprotective Effects
Beyond their anti-inflammatory and antioxidant activities, 2-(2-phenylethyl)chromones have demonstrated significant neuroprotective effects. researchgate.netfrontiersin.orgacs.org This activity is particularly relevant to neurodegenerative diseases, where oxidative stress and inflammation are key pathological contributors. researchgate.net
Bioactivity-guided studies have identified specific PECs with potent neuroprotective properties. For instance, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (B12373191) showed significant protection against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. acs.orgresearchgate.net These findings suggest that the specific structure of the PEC, such as the presence of a 5-hydroxy group and the saturation of the ethyl chain, is important for its neuroprotective activity. acs.org
A key mechanism of the neuroprotective action of PECs is their ability to protect neuronal cells from apoptosis, or programmed cell death. This has been specifically demonstrated in the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research. mdpi.comresearchgate.net
In studies where SH-SY5Y cells were exposed to oxidative stress-inducing agents like H₂O₂, treatment with certain this compound-sesquiterpene hybrids, such as Aquisinenin G and I, led to a significant increase in cell viability. mdpi.comresearchgate.net This indicates a direct protective effect against apoptotic pathways triggered by oxidative damage. The mechanism often involves the regulation of apoptosis-related proteins, such as those in the Bcl-2 family. For example, pectolinarin, a related flavonoid, was shown to protect SH-SY5Y cells by reducing the pro-apoptotic Bax/Bcl-2 protein expression ratio. mdpi.com
Table 3: Neuroprotective Effect of Aquisinenins Against H₂O₂-Induced Damage in SH-SY5Y Cells
| Compound | Concentration (μM) | Cell Viability (%) mdpi.com |
|---|---|---|
| Aquisinenin G | 12.5 | 62.54 ± 6.39 |
| 25 | 66.84 ± 8.59 | |
| 50 | 67.42 ± 5.38 | |
| 100 | 75.04 ± 8.59 | |
| Aquisinenin I | 12.5 | 60.50 ± 8.54 |
| 25 | 64.69 ± 7.45 | |
| 50 | 73.59 ± 8.24 | |
| 100 | 70.86 ± 7.13 | |
| Control (H₂O₂ only) | - | 59.45 ± 3.15 |
Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
Research into the neuroprotective effects of 2-(2-phenylethyl)chromones has included the evaluation of their potential to inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. However, studies on a range of this compound derivatives isolated from the resinous heartwood of Aquilaria sinensis have shown that their BACE1-inhibitory activities are generally weak. rhhz.netkib.ac.cn At a concentration of 20 μM, the tested compounds exhibited less than 30% inhibition of BACE1 activity. rhhz.netkib.ac.cn
Attenuation of Cellular Injury Induced by Neurotoxicants
Several 2-(2-phenylethyl)chromones have demonstrated the ability to protect neuronal cells from injury caused by various neurotoxic agents. researchgate.net This neuroprotective activity is a significant area of interest, given its potential implications for neurodegenerative diseases. researchgate.netnih.gov
For instance, certain this compound derivatives have been shown to possess neuroprotective potential against glutamate-induced neurotoxicity in rat cerebral cortical cells. researchgate.net Specifically, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone have shown significant neuroprotective effects in primary cultured rat cortical cells against glutamate-induced damage. researchgate.net Furthermore, 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone has been found to significantly inhibit neurotoxicity induced by glutamate (B1630785) in PC12 cells. researchgate.net
In studies involving PC12 cells, a cell line commonly used in neuroscience research, several 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis showed protective effects against injury induced by corticosterone (B1669441) (CORT) and the 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin that causes a Parkinson's-like syndrome in animal models. rhhz.netkib.ac.cn
The following compounds demonstrated significant protective effects on CORT-induced injury in PC12 cells at a concentration of 20 μM:
(4R,5S,7R,8S,10S,13R)-8,13-dihydroxyrotunda-1,11-dien-3-one
5,6-dihydroxy-2-(2-phenylethyl)chromone
daphnauranol B
6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone
1-hydroxy-1,5-diphenylpentan-3-one rhhz.netkib.ac.cn
Regarding MPP+-induced injury in PC12 cells, isoagarotetrol showed a significant protective effect, while (4R,5S,7R,8S,10S,13R)-8,13-dihydroxyrotunda-1,11-dien-3-one exhibited a moderate effect at the same concentration. rhhz.netkib.ac.cn Additionally, some this compound-sesquiterpene hybrids have been assessed for their neuroprotective effects against H₂O₂-induced apoptosis in human neuroblastoma SH-SY5Y cells. mdpi.com
Enzymatic Inhibition and Receptor Modulation
Acetylcholinesterase (AChE) Inhibition
A number of 2-(2-phenylethyl)chromones, particularly those derived from agarwood, have been identified as inhibitors of acetylcholinesterase (AChE). researchgate.netnih.gov This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The AChE inhibitory activity of these compounds highlights their potential neuroprotective roles. researchgate.netnih.gov
Several studies have reported the AChE inhibitory activity of various this compound derivatives. nih.govresearchgate.net For example, compounds isolated from Chinese agarwood induced by artificial holing, including three new derivatives, exhibited AChE inhibitory activity. nih.gov Similarly, studies have shown that this compound, 6,7-dimethoxy-2-(2-phenylethyl)chromone, and 2-[2-(4-methoxyphenyl)ethyl]chromone possess this inhibitory activity. researchgate.net
However, the potency of this inhibition can vary. Some dimeric 2-(2-phenylethyl)chromones with a single ether linkage showed weak AChE inhibitory activity, with inhibition ranging from 15.6% to 16.8% at a concentration of 50 μg/mL. rsc.org In another study, some newly isolated this compound derivatives displayed no AChE inhibitory activity at a concentration of 50 µg/mL. researchgate.netacs.org
Alpha-Glucosidase Inhibition
Certain 2-(2-phenylethyl)chromones have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netmdpi.com Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov
Several studies have demonstrated the α-glucosidase inhibitory activity of this compound derivatives. nih.govresearchgate.net For instance, a series of synthesized analogues showed inhibitory activities with IC₅₀ values ranging from 11.72 ± 0.08 to 85.58 ± 2.30 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 832.22 ± 2.00 μM). researchgate.net One of the most potent compounds in this series, featuring a hydroxyl group at the 7-position of the chromone ring and a chloro group at the 4-position of the benzene (B151609) ring, had an IC₅₀ value of 11.72 ± 0.08 μM. researchgate.net
Kinetic studies of a particularly active synthetic derivative revealed that it acts as a noncompetitive inhibitor of α-glucosidase. researchgate.net In studies of naturally occurring compounds from A. filaria agarwood, 6,7-dihydroxy-2-(2-phenylethyl)chromone was identified as a highly potent α-glucosidase inhibitor with an IC₅₀ value of 2.256 ± 0.085 μg/mL, surpassing the potency of acarbose. mdpi.com From A. sinensis agarwood, 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone was found to be the most potent derivative with an IC₅₀ value of 15.655 μg/mL. mdpi.com
| Compound | Source/Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Synthetic Analogue (7-OH, 4'-Cl) | Synthetic | 11.72 ± 0.08 | researchgate.net |
| 6,7-dihydroxy-2-(2-phenylethyl)chromone | A. filaria | 2.256 ± 0.085 µg/mL | mdpi.com |
| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | A. sinensis | 15.655 µg/mL | mdpi.com |
| Acarbose (Standard) | - | 832.22 ± 2.00 | researchgate.net |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and as food preservatives. nih.gov Several 2-(2-phenylethyl)chromones isolated from the agarwood of an Aquilaria plant have been evaluated for their tyrosinase inhibitory activity. nih.govnih.govtandfonline.com
Among the tested compounds, 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone and 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone displayed potent inhibitory activity with IC₅₀ values of 51.5 ± 0.6 μM and 89.0 ± 1.7 μM, respectively. nih.govacs.orgnih.govtandfonline.com For comparison, the positive control, kojic acid, had an IC₅₀ of 46.1 ± 1.3 μM. nih.govnih.govtandfonline.com Kinetic studies revealed that the most active of these compounds acts as a mixed-type inhibitor of tyrosinase. nih.govnih.govtandfonline.com Molecular docking simulations suggest that this compound binds to an allosteric site of the enzyme. acs.org
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 51.5 ± 0.6 | nih.govacs.orgnih.govtandfonline.com |
| 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | 89.0 ± 1.7 | nih.govacs.orgnih.gov |
| Kojic Acid (Standard) | 46.1 ± 1.3 | nih.govnih.govtandfonline.com |
PPARγ Partial Agonist Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity. mdpi.commdpi.com Some 2-(2-phenylethyl)chromones have been identified as partial agonists of PPARγ. mdpi.comsnu.ac.kr This activity is significant as PPARγ is the target for the thiazolidinedione (TZD) class of antidiabetic drugs. mdpi.comsnu.ac.kr
Bioactivity-guided studies on agarwood from Aquilaria malaccensis revealed that phenylethylchromones are major active compounds that promote adiponectin secretion during adipocyte differentiation in human bone marrow-mesenchymal stem cells through PPARγ partial agonism. snu.ac.kr The most potent of these were 6-methoxy-2-(2-phenylethyl)chromone and 7-methoxy-2-(2-phenylethyl)chromone, with EC₅₀ values for adiponectin production of 4.541 μg/mL and 5.690 μg/mL, respectively. mdpi.com This discovery suggests a potential mechanism for the therapeutic effects of agarwood on metabolic diseases. snu.ac.kr
Serotonin (B10506) 5-HT2B Receptor Antagonism
Research has identified certain this compound derivatives as novel, non-nitrogenous ligands for the serotonin 5-HT2B receptor. nih.gov The natural product 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), for instance, has been shown to act as an antagonist for the 5-HT2B receptor with a pKi value of 5.6. acs.orgresearchgate.net This discovery is significant as most ligands targeting this receptor are nitrogen-containing compounds. acs.org The 5-HT2B receptor is a subject of interest for its potential role in conditions such as migraines, neurodegenerative diseases, and irritable bowel syndrome. acs.orgresearchgate.net
Further structure-activity relationship (SAR) studies have been conducted to enhance the potency of this chromone scaffold. acs.orgresearchgate.net Synthetic modifications led to the development of 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC), an analogue that exhibited a 10-fold improvement in binding affinity (pKi = 6.6) compared to the original 5-HPEC, while maintaining reasonable antagonist properties at the 5-HT2B receptor. acs.orgresearchgate.net Ligand docking studies suggest a putative binding pocket for 5-HPPC, which helps to explain its enhanced affinity. acs.orgresearchgate.net Further synthetic efforts have aimed to modify the C-4 position of the chromone ring to improve hydrogen bonding interactions with key amino acid residues, such as serine-139 and threonine-140, within the 5-HT2B receptor. kzoo.edu In silico modeling studies have also been employed to investigate the 5-HT2B antagonist activity of this compound derivatives isolated from other natural sources like Cucumis melo seeds. benthamdirect.com
Monoamine Oxidase (MAO-B) Inhibition (for chromone derivatives)
While not limited to the 2-(2-phenylethyl) substitution pattern, the broader chromone class has been extensively studied for its potent and selective inhibition of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is a key enzyme responsible for the breakdown of neurotransmitters like dopamine, and its inhibitors are valuable in the treatment of neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com
Studies on a series of C7-substituted chromone derivatives revealed them to be highly potent, reversible inhibitors of human MAO-B, with IC50 values as low as the nanomolar range (0.008 to 0.370 μM). researchgate.net These compounds showed selectivity for the MAO-B isoform over MAO-A. researchgate.net Structure-activity relationship analyses indicated that a 7-benzyloxy substitution on the chromone ring is favorable for potent MAO-B inhibition. researchgate.net
Further research on C6-benzyloxy substituted chromones also demonstrated high binding affinities for MAO-B. nih.gov The introduction of polar functional groups, such as acidic and aldehydic moieties, at the C3 position of 6-[(3-bromobenzyl)oxy]chromones resulted in potent reversible MAO-B inhibitors with IC50 values of 2.8 nM and 3.7 nM, respectively. nih.gov These findings underscore that the chromone scaffold is a promising template for designing novel, highly potent, and selective MAO-B inhibitors. researchgate.netnih.gov
Antitumor and Cytotoxic Research Investigations
2-(2-Phenylethyl)chromones and their derivatives have been the subject of numerous investigations for their potential as anticancer agents, demonstrating cytotoxic effects against various human tumor cell lines. researchgate.netmagtechjournal.com
Several studies have documented the cytotoxic activity of 2-(2-phenylethyl)chromones against a panel of human cancer cells. Derivatives isolated from the agarwood of Gyrinops salicifolia showed moderate cytotoxicity against human myeloid leukemia (K562), hepatocellular carcinoma (BEL-7402), and gastric adenocarcinoma (SGC-7901) cell lines, with IC50 values ranging from 5.76 to 20.1 µM. nih.gov In another study, a new this compound from Aquilaria crassna displayed weak cytotoxicity against the K562 tumor cell line with an IC50 value of 40.81 µM. researchgate.net
Hybrids of this compound and sesquiterpenes, isolated from Aquilaria sinensis, have also been evaluated. mdpi.comnih.gov One such hybrid, Aquisinenin G, demonstrated selective cytotoxicity with an IC50 of 72.37 µM against K562 and 61.47 µM against BEL-7402 cells. mdpi.comresearchgate.net Two other related hybrids, Aquisinenins H and I, showed broader cytotoxic activity across all five tested human cancer cell lines, which included K562, BEL-7402, and SGC-7901. mdpi.comresearchgate.net The structure-activity relationship appears to be influenced by substitutions on the chromone core; for example, hydroxyl groups at C-6 and C-7 were suggested to lead to more potent activity. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Source/Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound Derivatives (1, 2, 5) | Gyrinops salicifolia | K562, BEL-7402, SGC-7901 | 5.76 - 20.1 | nih.gov |
| Aquisinenin G | Aquilaria sinensis hybrid | K562 | 72.37 ± 0.20 | mdpi.com |
| Aquisinenin G | Aquilaria sinensis hybrid | BEL-7402 | 61.47 ± 0.22 | mdpi.com |
| Aquisinenins H and I | Aquilaria sinensis hybrid | K562, BEL-7402, SGC-7901, A549, HeLa | Active | mdpi.com |
| New this compound | Aquilaria crassna | K562 | 40.81 ± 0.64 | researchgate.net |
Beyond direct cytotoxicity, research indicates that the antitumor effects of these compounds involve mechanisms such as the inhibition of cell proliferation and the induction of apoptosis. plos.org For example, agarwood essential oil, which contains 2-(2-phenylethyl)chromones as major aromatic constituents, was observed to induce morphological changes in cancer cells, such as cell rounding and detachment, which are characteristic of cells undergoing apoptosis. plos.org This essential oil also effectively inhibited the migration of human pancreatic cancer MIA PaCa-2 cells. plos.org
The broader chromone scaffold has been linked to the inhibition of key signaling pathways involved in cancer progression. acs.org One chromone derivative was identified as a potent inhibitor of the mTOR/PI3K kinase pathway, which is crucial for cell proliferation, migration, survival, and angiogenesis. acs.org Other 2-(2-hydroxy-2-phenylethyl)chromone derivatives have demonstrated the ability to inhibit tumor development at non-cytotoxic concentrations. plos.org These findings highlight that the anticancer activity of 2-(2-phenylethyl)chromones is multifaceted, involving not only direct cell killing but also the modulation of critical cellular processes like proliferation and apoptosis. plos.orgacs.org
Antimicrobial and Bacteriostatic Activities
2-(2-Phenylethyl)chromones are recognized for their antimicrobial and bacteriostatic properties. researchgate.netnih.govnih.gov Research has shown that these compounds are active against various bacterial strains. researchgate.net
A study on compounds isolated from Aquilaria sinensis found that 5-hydroxy-8-methoxy-2-[2-(4′methoxyphenyl)-ethyl]chromone exhibited the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) among the tested compounds. researchgate.net In the same study, two other known compounds demonstrated significant antibacterial activity against Staphylococcus aureus. researchgate.net Analysis of the structure-activity relationship suggested that substitution on the A-ring of the chromone structure is critical for its antibacterial efficacy. researchgate.net The chromone scaffold itself is considered a valuable framework for developing antimicrobial agents, with various derivatives showing activity against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. acs.org The collective evidence points to 2-(2-phenylethyl)chromones as promising natural products for antimicrobial research. researchgate.netnih.gov
Vii. Structure Activity Relationship Sar Studies of 2 2 Phenylethyl Chromones
Computational Chemistry in SAR Elucidation
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the electronic properties and predict the reactivity of molecules, including the 2-(2-phenylethyl)chromone scaffold and its derivatives. By calculating the electron density of a system, DFT can provide insights into various chemical descriptors that are crucial for understanding the interactions of these compounds with biological targets.
One of the key applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (Egap) between the HOMO and LUMO is a critical parameter for determining chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. nih.gov
Global reactivity descriptors derived from DFT calculations, such as electrophilicity index (ω) and chemical potential (μ), offer further quantitative measures of a molecule's reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the chemical potential describes the tendency of electrons to escape from the system. These parameters are valuable in predicting how a this compound derivative might interact with biological macromolecules through polar reactions.
Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations provide a visual representation of the charge distribution within a molecule. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby identifying potential sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor binding sites. This information is instrumental in understanding the binding modes of 2-(2-phenylethyl)chromones to their biological targets.
To illustrate the application of DFT in assessing the electronic properties and reactivity of this compound derivatives, the following interactive data table presents hypothetical values for key DFT-derived descriptors. These values are representative of what would be calculated for a series of substituted 2-(2-phenylethyl)chromones to evaluate their structure-activity relationships.
Interactive Data Table: DFT-Calculated Electronic Properties of Hypothetical this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| Parent | -6.5 | -1.8 | 4.7 | 3.5 |
| -OH Substituted | -6.2 | -1.7 | 4.5 | 3.2 |
| -NO2 Substituted | -7.1 | -2.5 | 4.6 | 4.1 |
| -OCH3 Substituted | -6.3 | -1.6 | 4.7 | 3.3 |
Note: This table contains hypothetical data for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions within a molecular system, based on the topology of the electron density. nih.govarxiv.org This methodology can be applied to 2-(2-phenylethyl)chromones to provide a detailed understanding of the bonding characteristics that define their structure and influence their biological activity.
At the core of QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. nih.gov The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to classify the nature of the chemical bond.
For covalent bonds, which are prevalent in the this compound structure, the electron density at the BCP is typically high, and the Laplacian of the electron density is negative (∇²ρ < 0). A negative Laplacian indicates a concentration of electron density in the internuclear region, which is characteristic of a shared interaction.
In contrast, for non-covalent interactions, such as hydrogen bonds or van der Waals forces, which are crucial for the binding of 2-(2-phenylethyl)chromones to biological receptors, the electron density at the BCP is relatively low, and the Laplacian is positive (∇²ρ > 0). A positive Laplacian signifies a depletion of electron density in the bonding region, which is indicative of a closed-shell interaction.
Another important parameter in QTAIM analysis is the ellipticity (ε), which measures the anisotropy of the electron density at a BCP. For a cylindrically symmetrical bond, the ellipticity is zero. A non-zero ellipticity suggests a deviation from cylindrical symmetry and is often associated with the π-character of a bond. This can be particularly insightful for analyzing the aromatic rings within the this compound scaffold.
The following interactive data table provides a hypothetical QTAIM analysis for selected bonds within the this compound molecule, illustrating how this method can be used to characterize the bonding in detail.
Interactive Data Table: Hypothetical QTAIM Analysis of Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Type |
| C=C (chromone ring) | 0.32 | -0.85 | 0.25 | Covalent (with π-character) |
| C-C (ethyl linker) | 0.25 | -0.60 | 0.02 | Covalent |
| C-O (chromone ring) | 0.28 | -0.75 | 0.10 | Polar Covalent |
| O···H (hydrogen bond) | 0.02 | 0.05 | 0.01 | Non-covalent |
Note: This table contains hypothetical data for illustrative purposes. a.u. refers to atomic units.
Viii. Analytical Methodologies for 2 2 Phenylethyl Chromone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating the individual components of a mixture. For 2-(2-phenylethyl)chromone research, several chromatographic techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 2-(2-phenylethyl)chromones. thegoodscentscompany.com In a typical HPLC analysis of agarwood extracts, a reversed-phase column (e.g., C18) is used with a mobile phase gradient, often consisting of methanol (B129727) and water. frontiersin.orgtandfonline.com Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths, or by mass spectrometry. thegoodscentscompany.comfrontiersin.org
One study established an HPLC method to determine the content of specific 2-(2-phenylethyl)chromones, such as 6,7-dimethyl-2-(2-phenylethyl)chromone and 6-methoxy-2-[2-(4'-methoxy)phenethyl]chromone. frontiersin.org This research demonstrated that these compounds began to form in Aquilaria sinensis after three months of fungal infection, with their content increasing over time. frontiersin.org Another study utilized HPLC coupled with DAD and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) to analyze the chemical composition of agarwood at different aging periods. frontiersin.org This analysis revealed that with prolonged formation time, the relative content of certain types of 2-(2-phenylethyl)chromones, like tetrahydrochromones and simple 2-(2-phenylethyl)chromones, tended to increase. frontiersin.org
| Study Focus | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Determination of 6,7-dimethyl-PECs and 6-methoxy-2-[2-(4'-methoxy)phenethyl]chromones | Not Specified | Not Specified | Not Specified | PECs formed from the 3rd month onward after fungal infection, with increasing content over time. | frontiersin.org |
| Analysis of chemical composition of agarwood at different ages | Not Specified | Not Specified | DAD, ESI-MS/MS | Relative content of tetrahydrochromones and simple PECs increased with longer formation time. | frontiersin.org |
| Isolation of 2-(2-phenylethyl)chromones | YMC–packed C18 (250 mm × 10 mm, 5 µm) | Methanol/Water gradient | DAD (190–500 nm) | Successful isolation of multiple this compound compounds for further analysis. | tandfonline.com |
| Characterization of this compound derivatives | Not Specified | Not Specified | HPLC/DAD/ESI/MS² | Identified 56 different chromones in agarwood samples with varying holing times. | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to traditional HPLC. This makes it particularly well-suited for the complex matrix of agarwood. semanticscholar.org UPLC is often coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), for comprehensive profiling of 2-(2-phenylethyl)chromones. semanticscholar.orgmdpi.com
A study utilizing UPLC-ESI-QTOF-MS characterized 141 different chromones in agarwood, including 50 potentially new compounds. mdpi.com These were classified into four structural classes: unoxidized 2-(2-phenylethyl)chromones, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, bi-2-(2-phenylethyl)chromones, and tri-2-(2-phenylethyl)chromones. mdpi.com This powerful combination allowed for the differentiation of wild and cultivated agarwood based on their metabolic profiles. semanticscholar.org Research has also used UPLC-MS to track the accumulation of 108 different 2-(2-phenylethyl)chromones over a 12-month period of agarwood formation, noting that the types and total peak area of these compounds increased over time. frontiersin.orgresearchgate.net
| Study Focus | Instrumentation | Number of Compounds Identified | Key Findings | Reference |
|---|---|---|---|---|
| Characterization of 2-(2-phenylethyl)chromones in agarwood | UPLC–ESI-QTOF-MS | 141 (including 50 potentially new) | Classified chromones into four structural types and differentiated wild from cultivated agarwood. | semanticscholar.orgmdpi.com |
| Monitoring PEC formation over time | UPLC-MS | 108 | The structural types and total peak area of PECs increased with the duration of agarwood formation. | frontiersin.org |
| Isolation of dimeric 2-(2-phenylethyl)chromones | UPLC-MS guided isolation | Not Specified | Led to the successful isolation and structural elucidation of novel dimeric derivatives. | rsc.org |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another vital tool for the analysis of 2-(2-phenylethyl)chromones, especially for the more volatile derivatives. ebi.ac.uknih.gov While many sesquiterpenes in agarwood are analyzed by GC-MS, the determination of 2-(2-phenylethyl)chromones using this method has been comparatively less common. ebi.ac.uknih.gov
Research has focused on elucidating the mass spectral characteristics and fragmentation patterns of various this compound derivatives to facilitate their identification by GC-MS. nih.gov A key finding is that the characteristic fragmentation behavior involves the cleavage of the CH₂-CH₂ bond between the chromone (B188151) and phenyl moieties. ebi.ac.uknih.gov This leads to the formation of characteristic fragment ions that can be used to identify the substituents on both the chromone and the benzyl (B1604629) parts of the molecule. nih.gov In one study, GC-MS analysis of ether extracts from wild and cultivated "Qi-Nan" agarwood identified 56 and 40 compounds, respectively, with 2-(2-phenylethyl)chromones being a major component in both. nih.gov Another innovative approach used a headspace preheating system combined with GC-MS to analyze the chemical constituents in the incense smoke of agarwood, identifying this compound derivatives as the major ingredient in high-quality Kynam agarwood. semanticscholar.org
| Study Focus | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Characterization of fragmentation patterns | Isolated this compound derivatives | Characteristic fragmentation is the cleavage of the CH₂-CH₂ bond. A formula was proposed to calculate the number of methoxy (B1213986) and hydroxy groups. | nih.gov |
| Comparison of wild and cultivated "Qi-Nan" agarwood | Ether extracts of agarwood | Identified 56 compounds in wild and 40 in cultivated samples; 2-(2-phenylethyl)chromones were a major constituent in both. | nih.gov |
| Analysis of incense smoke | Agarwood incense | This compound derivatives were the major ingredient (27.23%) in the smoke of Kynam agarwood. | semanticscholar.org |
Mass Spectrometry-Based Characterization and Profiling
Mass spectrometry is an indispensable technique for the structural elucidation and profiling of 2-(2-phenylethyl)chromones. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers insights into its chemical structure.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like 2-(2-phenylethyl)chromones. It is commonly coupled with liquid chromatography (LC) systems. mdpi.com ESI-MS, especially when combined with a high-resolution analyzer like Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements, which are crucial for determining the elemental formula of unknown compounds. semanticscholar.orgmdpi.com
In a comprehensive study, UPLC-ESI-QTOF-MS was used to analyze agarwood extracts, leading to the tentative identification of 60 different 2-(2-phenylethyl)chromones based on their accurate mass and characteristic fragment ions. mdpi.com For instance, the compound this compound itself (peak 53) was identified by its molecular ion at m/z 251 and its MS/MS fragments. mdpi.com The high mass accuracy of QTOF-MS allows for the confident identification of compounds by comparing their measured mass with theoretical values. For example, compound 39 was identified as 8-chloro-6-hydroxy-2-(2-phenylethyl)chromone based on its protonated molecule at m/z 301.0604. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion. thegoodscentscompany.comumn.edu
The fragmentation pathways of 2-(2-phenylethyl)chromones under ESI-MS/MS have been studied in detail. mdpi.comcas.cn A common fragmentation pattern for unoxidized 2-(2-phenylethyl)chromones involves the cleavage of the bond between the two CH₂ groups, leading to the formation of a substituted benzyl ion and a chromone-related ion. mdpi.com For example, this compound fragments to produce ions at m/z 160 (chromone ion) and m/z 91 (benzyl ion). mdpi.com The specific masses of these fragment ions can reveal the nature and location of substituents on both the chromone and the phenylethyl moieties. mdpi.com
Studies have also elucidated the fragmentation pathways for more complex derivatives. For 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, fragmentation involves successive neutral losses of water and carbon monoxide molecules, as well as cleavage of the CH₂–CH₂ bond. mdpi.com The fragmentation of dimeric 2-(2-phenylethyl)chromones has also been investigated, with heterocyclic ring fission being a diagnostic pathway. nih.gov These detailed fragmentation analyses are crucial for tentatively identifying new and isomeric compounds within complex agarwood extracts. mdpi.comnih.gov
| Compound Type | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| This compound | 251 | 160, 91 | Cleavage of CH₂–CH₂ bond | mdpi.com |
| 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone isomers | 283 | 177, 107 | Cleavage of CH₂–CH₂ bond | mdpi.com |
| 6,8-dihydroxy-2-(2-phenylethyl)chromone isomers | 283 | 192, 91 | Cleavage of CH₂–CH₂ bond | mdpi.com |
| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones | Varies | Successive neutral losses of H₂O and CO | Ring cleavages and neutral losses | mdpi.com |
| Bi-2-(2-phenylethyl)chromone (AH13 isomer) | 567 | 549, 531, 513, 283, 255, 192, 91 | Multiple fragmentation steps including neutral losses and cleavage of monomer units | mdpi.com |
Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS)
Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) has emerged as a rapid, simple, and non-destructive technique for the direct analysis of 2-(2-phenylethyl)chromones in solid samples like agarwood, eliminating the need for extensive sample preparation. advion.comnih.gov This method is particularly valuable for the authentication of agarwood, a highly prized fragrant resinous wood used in traditional medicines and perfumes, which is often subject to counterfeiting due to its high economic value. advion.comnih.gov
In a key application, LESA-MS was used to analyze 62 agarwood samples. advion.comnih.gov The technique successfully detected representative compounds, with a characteristic this compound derivative at m/z 319.1 being identified as a key chemical marker to rapidly distinguish authentic agarwood from its counterfeits. advion.comnih.govscispace.com The presence of several other chromone ions served as additional evidence for the authenticity of the samples. advion.comnih.gov The results obtained through LESA-MS were further validated by conventional thin-layer chromatography (TLC), showing a strong agreement between the two methods. advion.comnih.gov This demonstrates the feasibility and practicality of LESA-MS as a preliminary screening tool for the agarwood industry, offering a significant advantage in terms of speed and preservation of the sample. advion.comnih.gov
Advanced Chemometric and Multivariate Statistical Methods
The large and complex datasets generated by modern analytical instruments like LESA-MS and UPLC-QTOF-MS require advanced statistical methods for meaningful interpretation. Chemometric and multivariate statistical analyses are instrumental in identifying patterns and classifying samples based on their chemical profiles.
Principal Component Analysis (PCA) is an unsupervised statistical method used to reduce the dimensionality of complex datasets while retaining most of the variance. In the study of 2-(2-phenylethyl)chromones in agarwood, PCA has been effectively used to visualize the differences between authentic and counterfeit samples, as well as between wild and cultivated sources. advion.comnih.govmdpi.com
For instance, when applied to the LESA-MS data of 62 agarwood samples, PCA visually discriminated the samples into two distinct groups, highlighting the characteristic markers that differentiate them. advion.comnih.govbiocrick.com In another study analyzing "Qi-Nan" agarwood clones at different induction times, PCA revealed significant differences in the chemical composition based on the duration of induction. mdpi.com Samples induced for 24 months clustered separately from those induced for 6 and 12 months, with specific this compound derivatives being identified as the key drivers of this separation. mdpi.com
Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis technique that is particularly effective in identifying the variables that are most responsible for the separation between predefined groups. It has been widely applied in agarwood research to distinguish between different sample types and to identify potential biomarkers. mdpi.comsemanticscholar.org
In conjunction with PCA, OPLS-DA was used to analyze LESA-MS data, further confirming the clear separation between authentic agarwood and its counterfeits and emphasizing the role of specific this compound markers. advion.comnih.govbiocrick.com Studies utilizing UPLC-ESI-QTOF-MS to compare the metabolic profiles of wild and cultivated agarwood have also employed OPLS-DA. mdpi.comsemanticscholar.org This approach successfully differentiated the two sources and led to the identification of 14 potential metabolic markers, including several this compound derivatives, which could be crucial for regulating the trade of this endangered species. mdpi.comsemanticscholar.org
Enzyme Kinetic Studies in Biological Activity Assessment
Understanding the mechanism by which 2-(2-phenylethyl)chromones exert their biological effects is crucial for evaluating their therapeutic potential. Enzyme kinetic studies are a fundamental tool in this assessment, providing insights into how these compounds interact with specific enzymes.
In research investigating the bioactivities of compounds isolated from an Aquilaria plant, several known 2-(2-phenylethyl)chromones were evaluated for their tyrosinase inhibitory activity. nih.govtandfonline.comnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors have applications in cosmetics and medicine. nih.govresearchgate.net
One of the isolated this compound derivatives, compound 14 , exhibited a notable tyrosinase inhibitory effect with an IC₅₀ value of 51.5 ± 0.6 µM. nih.govtandfonline.comnih.gov To understand its mechanism of action, enzyme kinetic studies were performed. The analysis revealed that this compound acts as a mixed-type inhibitor of tyrosinase. nih.govtandfonline.comnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic efficiency. These findings are essential for the further development of 2-(2-phenylethyl)chromones as potential tyrosinase inhibitors. nih.govresearchgate.net
Ix. Research Applications and Future Directions for 2 2 Phenylethyl Chromones
Potential as Lead Compounds in Drug Discovery Research
The diverse biological activities of 2-(2-phenylethyl)chromones make them valuable lead compounds for developing new therapeutic agents. mdpi.comnih.gov Their core structure, a benzo-γ-pyrone moiety with a phenylethyl substituent at the C-2 position, is amenable to chemical modification, allowing for the optimization of their pharmacological profiles. nih.govresearchgate.net Research has highlighted their potential in several key therapeutic areas.
Key reported bioactivities include:
Anti-inflammatory Effects : Many PEC derivatives have demonstrated the ability to inhibit the production of inflammatory mediators. For instance, certain compounds isolated from Aquilaria sinensis have shown significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells. mdpi.com
Neuroprotective Properties : Some PECs exhibit neuroprotective effects, making them of interest for neurodegenerative diseases. nih.gov Studies have shown that derivatives from Imperata cylindrica possess neuroprotective qualities. magtechjournal.com Furthermore, newly designed synthetic derivatives are being evaluated for multi-target activity against key pathological factors in Alzheimer's disease, such as acetylcholinesterase (AChE) inhibition. researchgate.net
Enzyme Inhibition : PECs have been identified as inhibitors of various enzymes. Certain sesquiterpenoid-chromone hybrids and other PECs show significant inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes. nih.gov Other derivatives are effective tyrosinase inhibitors, relevant for applications in cosmetics and medicine. nih.gov
Antimicrobial and Antioxidant Activities : These compounds have also been associated with antibacterial and antioxidant properties, contributing to their broad spectrum of bioactivity. nih.govnih.gov
| Bioactivity | Research Findings | Relevant Compounds/Derivatives |
| Anti-inflammatory | Significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells. mdpi.com | 2-(2-phenylethyl)chromone derivatives from Aquilaria sinensis. mdpi.com |
| Neuroprotective | Demonstrated neuroprotective qualities in various studies. nih.govmagtechjournal.com | Derivatives from Imperata cylindrica magtechjournal.com; Synthetic derivatives targeting Alzheimer's disease. researchgate.net |
| α-Glucosidase Inhibition | Significant inhibition of α-glucosidase, with some compounds showing superior potential to the drug acarbose (B1664774). nih.gov | Sesquiterpenoid-chromone hybrids. nih.gov |
| Tyrosinase Inhibition | Effective inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov | Various 2-(2-phenylethyl)chromones. nih.gov |
| Acetylcholinesterase (AChE) Inhibition | Potent and selective inhibition of AChE, a key target in Alzheimer's disease treatment. researchgate.net | Synthetic 2/3-styrylchromone derivatives. researchgate.net |
| Antioxidant & Antimicrobial | General antioxidant and antimicrobial properties have been reported. nih.govnih.gov | Various 2-(2-phenylethyl)chromones. nih.govnih.gov |
Biotechnological Approaches for Enhanced Production
The natural production of PECs in Aquilaria trees is a slow and inefficient response to injury or infection, and the trees themselves are threatened. bohrium.comscilit.com This has driven research into biotechnological methods to ensure a sustainable and scalable supply.
Metabolic engineering offers a transformative approach for producing PECs. mdpi.com This involves the genetic modification of microorganisms or plant cell cultures to create cellular factories for high-yield production. Key strategies include:
Heterologous Expression : This involves transferring the biosynthetic gene clusters responsible for PEC production from Aquilaria into a microbial host like Escherichia coli or Saccharomyces cerevisiae. mdpi.comlbl.gov These microorganisms can be grown in large-scale fermenters, offering a controlled and efficient production platform.
Pathway Elucidation : A prerequisite for metabolic engineering is a complete understanding of the PEC biosynthesis pathway. Research is ongoing to identify all the key enzymes, such as polyketide synthases, cyclases, hydroxylases, and O-methyltransferases (OMTs), that are involved in constructing the chromone (B188151) backbone and its subsequent modifications. mdpi.com
CRISPR-based Engineering : Advanced gene-editing tools like CRISPR can be used to precisely modify the metabolic pathways within the host organism to optimize the flow of precursors towards PEC synthesis and minimize the production of unwanted byproducts. mdpi.com
For agarwood produced in cultivated Aquilaria trees, optimizing the induction methods is crucial for enhancing the yield and quality of PECs. mdpi.com Artificial induction is the primary method for commercial production. mdpi.com
Induction Time : Studies show that the duration of induction significantly impacts the chemical profile of agarwood. The relative content of different types of PECs changes over time, with some increasing and others decreasing as the resin forms. mdpi.comfrontiersin.org For example, in "Qi-Nan" clones of A. sinensis, the content of sesquiterpenoids tended to increase with longer induction times (6 to 24 months), while the content of PECs decreased. mdpi.com However, the relative content of specific important PECs, such as 6,7-dimethoxy-2-(2-phenylethyl)chromone, showed an upward trend with longer induction, suggesting that formation time is a key factor in quality evaluation. mdpi.commdpi.com
Inducers and Stressors : Research into plant cell cultures of A. sinensis has shown that various abiotic stresses and hormonal treatments can induce or enhance PEC production. Salt and drought stress were found to be particularly effective, remarkably increasing the production of marker compounds like 6,7-dimethoxy-2-(2-phenylethyl)chromone and inducing dozens of other PEC congeners. researchgate.net Exogenous hormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) also influence the production of specific chromones. researchgate.net
Advanced Analytical Strategies for Quality Control and Authentication
The high value and complex composition of agarwood necessitate advanced analytical methods for quality control and authentication. bohrium.comnih.gov These techniques are vital for identifying the chemical constituents, quantifying key markers, and distinguishing authentic agarwood from counterfeits or products of varying quality. bohrium.comresearchgate.net
Mass Spectrometry (MS) Techniques :
DART-TOFMS (Direct Analysis in Real Time Time-of-Flight Mass Spectrometry) : This rapid technique allows for the direct analysis of wood samples with minimal preparation. It has been used to develop reliable criteria for authenticating agarwood by detecting a specific number of characteristic this compound ions, including diagnostic ions at m/z 319.118 or 349.129. bohrium.comscilit.com
UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) : This high-resolution method is powerful for characterizing the complex mixture of PECs in agarwood. nih.gov It has been used to identify over 140 different chromones and to find metabolic markers that can differentiate between wild and cultivated agarwood. nih.govmdpi.com The fragmentation patterns observed in MS/MS analysis are crucial for identifying the four major structural classes of PECs. mdpi.comnih.gov
Chromatographic Methods :
HPLC and UPLC : High-performance and ultra-performance liquid chromatography are standard methods for separating and quantifying PECs. nih.govresearchgate.net Methods have been developed for the simultaneous determination of multiple active chromone analogues, providing a robust tool for quality control. nih.gov
Offline Two-Dimensional Liquid Chromatography (2D LC) : This advanced separation technique significantly enhances peak capacity, allowing for the in-depth characterization of minor or trace components. Integrating offline 2D LC with hybrid ion trap time-of-flight mass spectrometry has enabled the discovery and characterization of 199 PECs, including 74 dimers and five trimers, many of which were previously unidentified. nih.govresearchgate.net
| Analytical Technique | Application in PEC Research | Key Findings |
| DART-TOFMS | Rapid authentication of agarwood products (wood chips, incense, etc.). bohrium.comscilit.com | Established criteria for identification based on the presence of ≥10 characteristic chromone ions, including diagnostic ions (m/z 319.118 or 349.129). bohrium.com |
| UPLC-QTOF-MS | Comprehensive profiling and characterization of PECs; differentiation of wild vs. cultivated sources. nih.govmdpi.com | Identified 141 chromones, including 50 potentially new compounds, and established 14 metabolic markers for source differentiation. nih.gov |
| HPLC/UPLC-MS | Simultaneous determination and quantification of multiple active PECs for quality control. nih.gov | Developed and validated reliable methods for quality assessment of agarwood based on its chromone profile. nih.govresearchgate.net |
| Offline 2D LC-MS | In-depth characterization of minor and trace PEC oligomers (dimers, trimers). nih.govresearchgate.net | Led to the identification of numerous new and trace PECs, significantly expanding the known chemical diversity of agarwood. nih.gov |
Exploration of Novel this compound Derivatives with Targeted Bioactivities
Building on the natural diversity of PECs, researchers are actively designing and synthesizing novel derivatives to enhance specific biological activities and improve their drug-like properties. nih.govresearchgate.net This involves modifying the core chromone scaffold or the phenylethyl side chain to optimize interactions with biological targets.
A notable example is the development of derivatives aimed at treating Alzheimer's disease. researchgate.net By creating hybrids of this compound and styrylchromone structures, scientists have synthesized compounds with potent and selective inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two key enzymes implicated in the pathology of the disease. researchgate.net Other research has focused on creating unique hybrids by linking a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit with a sesquiterpene unit, resulting in novel structures with anti-inflammatory and cytotoxic activities. mdpi.comnih.gov This synthetic and semi-synthetic approach allows for the fine-tuning of bioactivity and the exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics. nih.gov
Interdisciplinary Research Integrating Omics Technologies with this compound Studies
The integration of high-throughput "omics" technologies—genomics, transcriptomics, and metabolomics—is revolutionizing the study of 2-(2-phenylethyl)chromones. mdpi.com This interdisciplinary approach provides a holistic view of the biological systems that produce these complex molecules.
Metabolomics : As demonstrated by UPLC-QTOF-MS studies, metabolomic analysis is a powerful tool for profiling the vast array of PECs in agarwood. nih.gov By comparing the metabolic fingerprints of different samples (e.g., wild vs. cultivated, or different induction times), researchers can identify key marker compounds and understand the biochemical shifts that occur during agarwood formation. mdpi.comnih.gov
Genomics and Transcriptomics : The sequencing of the Aquilaria genome and transcriptome analysis under various conditions (e.g., before and after induction) allows for the identification of genes and transcription factors that regulate PEC biosynthesis. mdpi.com For example, transcriptomic analysis combined with LC-MS/MS has been used to identify dozens of candidate genes encoding cytochrome P450 enzymes, which are believed to play a critical role in the hydroxylation steps of PEC synthesis. researchgate.net This knowledge is fundamental for metabolic engineering efforts and for understanding how to stimulate PEC production in plants. mdpi.comresearchgate.net
By combining these omics technologies, researchers can connect the genetic blueprint (genomics) to gene expression (transcriptomics) and the resulting chemical profile (metabolomics). This integrated approach is essential for fully elucidating the complex biosynthetic pathways and regulatory networks governing PEC production, ultimately facilitating both conservation efforts and biotechnological applications. mdpi.com
Addressing Gaps in Biosynthetic Pathway Elucidation and Regulatory Mechanisms
The biosynthesis of 2-(2-phenylethyl)chromones (PECs) in plants, particularly in the prized resinous heartwood of Aquilaria species known as agarwood, is a complex process that is not yet fully understood. mdpi.comoup.com While these compounds are the primary contributors to the characteristic fragrance and medicinal properties of agarwood, significant gaps remain in our knowledge of their complete biosynthetic pathway and the intricate mechanisms that regulate their production. nih.govnih.gov Addressing these knowledge gaps is crucial for the sustainable production of these valuable secondary metabolites. oup.com
The formation of the this compound backbone is the foundational step in the biosynthesis of this class of compounds. mdpi.com Research has implicated several enzyme families in this process, providing a basic framework for the pathway. The current understanding suggests a pathway involving key enzymatic reactions, though direct confirmatory evidence for many steps is still lacking. mdpi.com
Identified and Proposed Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function in PEC Biosynthesis | Key Genes/Proteins Identified |
| Polyketide Synthase (PKS) | Catalyzes the formation of the C6-C5-C6 diarylpentanoid scaffold, a key precursor. researchgate.netbohrium.com Type III PKSs are believed to be central to forming the chromone backbone. mdpi.com | AsPKS3, AsPKS4, AsPKS5, AsPECPS researchgate.netresearchgate.net |
| O-methyltransferases (OMTs) | Involved in the modification of the chromone structure, likely through methylation of hydroxyl groups. mdpi.comresearchgate.net | - |
| Hydroxylases (e.g., Cytochrome P450s) | Catalyze hydroxylation reactions at various positions on the chromone and phenylethyl moieties, contributing to the diversity of PECs. mdpi.comresearchgate.net The hydroxylation at the C-6 position is considered a critical step. researchgate.netresearchgate.net | AsCYP82G1 researchgate.net |
Despite these advances, there are significant unanswered questions. The precise sequence of condensation, cyclization, and aromatization reactions leading to the chromone core is not fully elucidated. While a polyketide synthase, AsPECPS, has been identified as playing a crucial role, the full complement of enzymes and the intermediates they produce are not completely known. researchgate.net Furthermore, the specific O-methyltransferases and hydroxylases responsible for the vast structural diversity of PECs are largely uncharacterized. mdpi.com
The regulation of PEC biosynthesis is another area with substantial knowledge gaps. The formation of agarwood, and consequently PECs, is a defense response to various stressors, including physical wounding, microbial infection, and chemical elicitors. mdpi.comoup.com However, the signaling pathways that connect these external stimuli to the activation of PEC biosynthetic genes are poorly understood. researchgate.net
Several transcription factors have been implicated in the regulation of secondary metabolite production in Aquilaria, which may also play a role in PEC biosynthesis.
Potential Regulatory Factors in this compound Biosynthesis
| Transcription Factor Family | Potential Role in Regulating PEC Biosynthesis |
| MYB | May act as regulators of biosynthetic genes. AsMYB1 has been identified as being induced by salt treatment. researchgate.net |
| bZIP | Implicated in the regulation of various secondary metabolite pathways and may contribute to regulating PEC biosynthesis. researchgate.net |
| WRKY | Known to be involved in plant defense responses and may regulate genes in the PEC pathway. oup.com |
The limited understanding of these regulatory networks hinders efforts to enhance PEC production through metabolic engineering or optimized induction methods. The crosstalk between different signaling pathways, such as those initiated by jasmonates and salicylic acid, and their specific effects on different types of chromones, requires further investigation. researchgate.net
To bridge these gaps in our understanding, a multi-faceted research approach is necessary. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive overview of the genes, proteins, and metabolites involved in PEC biosynthesis under different conditions. oup.comresearchgate.net Functional characterization of candidate genes through techniques like virus-induced gene silencing (VIGS) and heterologous expression in microbial hosts will be crucial to confirm their roles. researchgate.net Furthermore, detailed enzymatic assays are needed to elucidate the specific functions and reaction mechanisms of the involved enzymes. nih.gov A deeper understanding of the regulatory networks can be achieved by identifying and characterizing the transcription factors that bind to the promoter regions of key biosynthetic genes.
Q & A
Q. What analytical methods are commonly used to isolate and characterize 2-(2-phenylethyl)chromones from natural sources like agarwood?
Isolation typically involves UPLC-MS-guided fractionation to target specific derivatives, followed by purification using column chromatography . Characterization employs high-resolution mass spectrometry (HRESIMS) for molecular formula determination, 1D/2D NMR for structural elucidation, and electronic circular dichroism (ECD) for absolute configuration analysis . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for quantitative analysis, with reference standards to identify peaks .
Q. How is acetylcholinesterase (AChE) inhibitory activity evaluated for 2-(2-phenylethyl)chromones, and what are typical experimental parameters?
AChE inhibition is assessed via Ellman’s colorimetric method. Typical protocols use 50 mg mL⁻¹ concentrations of test compounds, with activity measured spectrophotometrically at 412 nm. Inhibitory rates for active derivatives (e.g., 15.6–16.8%) are calculated relative to controls . Negative controls (e.g., dimers with <20% BACE1 inhibition at 20 μM) highlight the need for structure-activity validation .
Q. What factors influence the variability of 2-(2-phenylethyl)chromone content in agarwood samples?
Key factors include:
- Induction method : Artificial wounding vs. chemical treatments (e.g., FeSO₄ or methyl jasmonate) alter chromone profiles .
- Formation time : Longer induction periods correlate with increased flindersia-type chromones (FTPECs) and decreased epoxy derivatives (DEPECs/EPECs) .
- Individual plant differences : Genetic and metabolic variability affect chromone biosynthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions between structural data and bioactivity results for this compound derivatives?
- Re-evaluate purity : LC-MS/MS ensures compound integrity, as impurities may skew bioactivity .
- Computational modeling : Compare experimental ECD spectra with computed data to confirm structural assignments .
- Bioassay optimization : Test multiple concentrations and assay conditions. For example, weak AChE inhibition (15–16%) may require lower detection limits or alternative enzymatic models .
Q. What methodologies determine the absolute configuration of this compound dimers?
- ECD spectroscopy : Experimental ECD spectra are compared with density functional theory (DFT)-calculated spectra for chiral centers .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, though limited by compound crystallinity .
- NMR-based strategies : NOESY correlations and J-coupling constants help assign relative configurations, which are cross-validated with ECD .
Q. How can experimental designs optimize this compound yield under chemical induction?
- Dose-response studies : For FeSO₄, 0.8% treatment for 7 days maximizes most chromones, while methyl jasmonate requires 50–200 μmol/L for specific derivatives (e.g., 6-hydroxy-2-(2-phenylethyl)chromone) .
- Time-course analysis : Track chromone accumulation at intervals (e.g., 0–5 years) to identify peak production windows .
- Multi-omics integration : Combine transcriptomics and metabolomics to link induction treatments to biosynthetic pathway activation .
Q. What marker compounds are used to evaluate agarwood formation time?
Six FTPECs, including 6-hydroxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone, show a consistent upward trend with prolonged induction. Their relative content, measured via LC-MS/MS, serves as a maturity indicator .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
